2-(Ethylthio)-4-methylthiazole chemical structure and molecular weight
This technical guide provides an in-depth analysis of 2-(Ethylthio)-4-methylthiazole , a specific organosulfur heterocycle distinct from its flavoring analog, 2-ethyl-4-methylthiazole. Executive Summary 2-(Ethylthio)-4-m...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-(Ethylthio)-4-methylthiazole , a specific organosulfur heterocycle distinct from its flavoring analog, 2-ethyl-4-methylthiazole.
Executive Summary
2-(Ethylthio)-4-methylthiazole (CAS: 5316-68-7) is a functionalized thiazole derivative characterized by an ethylthio ether moiety at the C2 position and a methyl group at the C4 position.[1] Unlike its C2-alkylated analog (a common flavorant), this thio-variant serves primarily as a synthetic intermediate in medicinal chemistry. The sulfur bridge at C2 introduces unique electronic properties and lipophilicity changes (
logP), making it a valuable scaffold for Structure-Activity Relationship (SAR) studies targeting kinase inhibition and antimicrobial activity.
The molecular weight is derived from standard atomic weights (
):
Element
Count
Atomic Mass ()
Subtotal ( g/mol )
Carbon (C)
6
12.011
72.066
Hydrogen (H)
9
1.008
9.072
Nitrogen (N)
1
14.007
14.007
Sulfur (S)
2
32.060
64.120
Total
159.265
Precise Molecular Weight: 159.27 g/mol
Structural Visualization
The molecule consists of a planar 1,3-thiazole ring. The C2 position is substituted with an ethylthio group (
), which adopts a conformation to minimize steric clash with the ring nitrogen lone pair.
Physicochemical Profile
Understanding the physical state is critical for handling and purification.
Property
Value
Notes
Physical State
Pale yellow liquid
Oxidizes slowly upon air exposure.
Boiling Point
~105–110 °C @ 10 mmHg
Predicted based on homologs; higher than non-thio analog.
Density
~1.12 g/mL
Estimated; Sulfur atoms increase density relative to water.
LogP (Predicted)
2.3 – 2.5
Moderate lipophilicity; suitable for membrane permeability.
Solubility
DCM, Ethanol, DMSO
Insoluble in water.
Synthetic Methodology
The most robust synthesis involves the S-alkylation of 4-methyl-2-thiazolethiol (also known as 2-mercapto-4-methylthiazole). This approach is preferred over ring closure methods (Hantzsch synthesis) for this specific derivative due to higher regioselectivity.
Reaction Scheme
The reaction proceeds via an
mechanism where the thiolate anion acts as the nucleophile attacking the ethyl halide.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-thiazolethiol (10 mmol) in anhydrous acetone (20 mL).
Activation: Add anhydrous
(15 mmol) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may change color (often yellowing) as the anion forms.
Alkylation: Add Ethyl Bromide (11 mmol) dropwise via a syringe.
Reflux: Attach a reflux condenser and heat the mixture to 50–60°C for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting thiol (polar) should disappear, replaced by a less polar product spot.
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (
, Excess ).
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (
) to remove trace salts. Dry the organic layer over .
Isolation: Remove solvent in vacuo. If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
Proton NMR (
-NMR)
Solvent:
Shift ( ppm)
Multiplicity
Integration
Assignment
6.75
Singlet (s)
1H
H-5 (Thiazole Ring Proton)
3.20
Quartet (q)
2H
(Methylene adjacent to S)
2.38
Singlet (s)
3H
(Methyl on ring)
1.42
Triplet (t)
3H
(Terminal Methyl)
Mass Spectrometry (GC-MS)
Molecular Ion (
): m/z 159
Base Peak: Likely m/z 130 (Loss of ethyl group,
) or m/z 71 (Thiazole ring fragment).
Isotope Pattern: An M+2 peak (~9% intensity of M+) will be observed due to the presence of two Sulfur atoms (
natural abundance).
Pharmaceutical & Research Applications
While often confused with flavor compounds, the 2-alkylthio-thiazole scaffold is a "privileged structure" in drug discovery.
Bioisosterism: The thioether linkage (
) mimics the ether () or methylene () linkers but alters metabolic stability and bond angles.
Kinase Inhibition: Thiazoles are core components of kinase inhibitors (e.g., Dasatinib). The 2-position substitution is critical for fitting into the ATP-binding pocket of enzymes like Src or BCR-Abl.
Metabolic Probe: The ethylthio group can be oxidized in vivo to sulfoxides (
) and sulfones (), allowing researchers to probe the redox sensitivity of a drug candidate.
References
Synthesis of Thiazole Derivatives: Organic Syntheses, Coll. Vol. 3, p. 332 (1955). (Foundational method for thiazole ring synthesis).
Physical Properties of Thiazoles: National Institute of Standards and Technology (NIST) Chemistry WebBook.
Thiazoles in Drug Discovery: Molecules, "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs" (2022).
Chemical Identity (PubChem): 2-(Ethylthio)-4-methylthiazole Compound Summary.
An In-Depth Technical Guide to the Solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethylsulfanyl-4-methyl-1,3-thiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. It is intend...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethylsulfanyl-4-methyl-1,3-thiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in organic solvents.
Introduction: The Significance of Solubility in Thiazole Chemistry
Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-Ethylsulfanyl-4-methyl-1,3-thiazole, with its unique substitution pattern, presents a scaffold with significant potential for further functionalization and development.
The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. In drug development, solubility directly impacts bioavailability, formulation, and efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and product handling. This guide delves into the factors influencing the solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole and provides a framework for its experimental determination.
Physicochemical Properties and Solubility Prediction
While specific experimental solubility data for 2-Ethylsulfanyl-4-methyl-1,3-thiazole is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural features and the known properties of related compounds.
Molecular Structure and Polarity
The structure of 2-Ethylsulfanyl-4-methyl-1,3-thiazole features a thiazole ring, which is a polar heterocyclic system due to the presence of nitrogen and sulfur atoms. The ethylsulfanyl and methyl groups are nonpolar hydrocarbon substituents. The overall polarity of the molecule is a balance between the polar thiazole core and the nonpolar side chains. Generally, thiazole itself is soluble in polar organic solvents like alcohol and ether, and slightly soluble in water.[4]
A key principle in predicting solubility is the "like dissolves like" rule, which states that a solute will dissolve best in a solvent that has a similar polarity.[5] Therefore, 2-Ethylsulfanyl-4-methyl-1,3-thiazole is expected to exhibit good solubility in a range of organic solvents.
Physicochemical Parameters of a Related Compound: 2-Ethyl-4-methylthiazole
To further inform our predictions, we can examine the properties of the closely related compound, 2-Ethyl-4-methylthiazole (CAS No. 15679-12-6).
The estimated XlogP3-AA value of 2.2 for 2-Ethyl-4-methylthiazole suggests a moderate level of lipophilicity.[7] This indicates that the compound is more soluble in nonpolar environments than in water. Given the structural similarity, 2-Ethylsulfanyl-4-methyl-1,3-thiazole is also expected to be lipophilic and thus readily soluble in many organic solvents.
Predicted Solubility Profile
Based on the structural analysis and data from related compounds, the following table provides a predicted qualitative solubility profile for 2-Ethylsulfanyl-4-methyl-1,3-thiazole in common organic solvents. Note: This is a predictive guide and experimental verification is essential.
Solvent
Polarity Index
Predicted Solubility
Rationale
Nonpolar Solvents
Hexane
0.1
Moderate to Good
The nonpolar alkyl chains will interact favorably with the nonpolar solvent.
Toluene
2.4
Good
The aromatic nature of toluene can interact with the thiazole ring, and its moderate polarity is suitable.
Polar Aprotic Solvents
Diethyl Ether
2.8
Good
Ether is a good solvent for many organic compounds with moderate polarity.
Dichloromethane (DCM)
3.1
Very Good
DCM is an excellent solvent for a wide range of organic molecules.
Tetrahydrofuran (THF)
4.0
Very Good
The polarity and hydrogen bond accepting capability of THF should lead to good solubility.
Acetone
5.1
Very Good
The high polarity of acetone makes it a strong solvent for polar and moderately polar compounds.
Acetonitrile
5.8
Good
A polar aprotic solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)
7.2
Very Good
DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of compounds.
Polar Protic Solvents
Ethanol
4.3
Very Good
The hydroxyl group of ethanol can interact with the heteroatoms of the thiazole ring.
Methanol
5.1
Very Good
Similar to ethanol, its high polarity and hydrogen bonding ability will promote solubility.
Water
10.2
Slightly Soluble
The presence of nonpolar alkyl groups will limit solubility in the highly polar water.
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, experimental measurement is necessary. The following section outlines a standard protocol for determining the solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole.
Materials and Equipment
2-Ethylsulfanyl-4-methyl-1,3-thiazole (solute)
Selected organic solvents (analytical grade)
Analytical balance
Vortex mixer
Thermostatic shaker or water bath
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of 2-Ethylsulfanyl-4-methyl-1,3-thiazole to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
To each vial, add a known volume of the desired organic solvent.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This is a critical step for obtaining accurate thermodynamic solubility data.
Phase Separation:
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.
Sample Preparation and Analysis:
Carefully withdraw an aliquot of the clear supernatant.
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
Prepare a series of dilutions of the filtered supernatant with the same solvent.
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the respective solvent is required for quantification.
Data Analysis and Calculation:
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factors.
The calculated concentration represents the solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole in that specific solvent at the experimental temperature.
Factors Influencing Solubility
The solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole can be influenced by several factors:
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.
pH: While less relevant for non-ionizable compounds in organic solvents, if the solvent system has acidic or basic properties, it could potentially interact with the thiazole ring.
Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through various intermolecular interactions.
Conclusion
Understanding the solubility of 2-Ethylsulfanyl-4-methyl-1,3-thiazole is fundamental to its application in research and development. While specific quantitative data remains to be extensively published, a strong predictive understanding can be established based on its molecular structure and the properties of analogous compounds. This guide provides a theoretical framework and a robust experimental protocol to empower researchers to determine the solubility of this promising compound in a variety of organic solvents, thereby facilitating its use in drug discovery and chemical synthesis.
References
Vertex AI Search. (2022, May 31).
Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search. (2020, May 20).
Vertex AI Search. (2022, July 15).
The Good Scents Company. 2-ethyl-4-methyl thiazole, 15679-12-6. Retrieved from [Link]
National Center for Biotechnology Information. 2-Ethyl-4-methyl thiazole. PubChem Compound Database. Retrieved from [Link]
Vertex AI Search. (2021, January 15).
Vertex AI Search.
Vertex AI Search. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Vertex AI Search.
ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]
ResearchGate. (2021, May 14). (PDF)
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Solubility of Things. 4-Methyl-5-thiazoleethanol. Retrieved from [Link]
JETIR. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
MolPort. Compound ethyl 2-(ethylsulfanyl)-4-(phenylcarbamamido)-1,3-thiazole-5-carboxylate. Retrieved from [Link]
Executive Summary This technical guide provides a structural and functional classification of 2-alkylthio-4-methylthiazole derivatives , a privileged scaffold in medicinal chemistry. Characterized by a thiazole core subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and functional classification of 2-alkylthio-4-methylthiazole derivatives , a privileged scaffold in medicinal chemistry. Characterized by a thiazole core substituted with a methyl group at the C4 position and a thioether linkage at C2, these compounds exhibit versatile biological profiles, ranging from EGFR kinase inhibition to antimicrobial activity. This document categorizes these derivatives based on the steric and electronic nature of the S-alkyl substituent, details the chemoselective synthesis favoring S-alkylation over N-alkylation, and provides validated experimental protocols.
Introduction: The 2-Alkylthio-4-methylthiazole Scaffold
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, essential in drug discovery due to its ability to form hydrogen bonds, coordinate with metal ions, and intercalate with DNA.
The 2-alkylthio-4-methylthiazole subclass is distinct due to two key features:
4-Methyl Group: Provides steric bulk that restricts rotation in receptor binding pockets and increases lipophilicity (
) without significantly altering electronic distribution.
2-Alkylthio Moiety: Acts as a flexible "anchor" or "linker." The sulfur atom serves as a soft nucleophile, allowing for diverse chemical modifications, while the alkyl chain modulates solubility and target specificity.
Structural Taxonomy
We classify these derivatives into three distinct generations based on the complexity of the S-substituent.
Figure 1: Structural classification of 2-alkylthio-4-methylthiazole derivatives.
Chemical Classification & SAR
Class I: Simple Aliphatic Derivatives
Structure: The sulfur is attached to linear or branched alkyl chains (Methyl, Ethyl, Isopropyl).
Role: These derivatives are primarily used to probe the hydrophobic pocket of a target protein.
Mechanism: Increasing chain length correlates with increased lipophilicity. However, chains longer than
(butyl) often suffer from metabolic instability (oxidation to sulfoxides/sulfones).
Application: Used as fragments in Fragment-Based Drug Design (FBDD) to identify binding affinity baselines.
Class II: Functionalized Alkyl Derivatives (The "Linker" Class)
Structure: The alkyl chain terminates in a polar functional group (Ester, Carboxylic Acid, Hydrazide, Amide).
Role: These serve as precursors for cyclization or as hydrogen-bond donors/acceptors.
Key Derivative:Ethyl 2-((4-methylthiazol-2-yl)thio)acetate . This is the most versatile intermediate. The ester group can be hydrolyzed to the acid (for solubility) or reacted with hydrazine to form hydrazides, opening pathways to Schiff bases.
Biological Activity: High potency in anti-inflammatory assays (COX-1/COX-2 inhibition) due to the resemblance to acetic acid NSAIDs (e.g., Diclofenac).
Class III: Heterocyclic & Aryl Conjugates
Structure: The alkyl group acts as a methylene bridge (
) connecting the thiazole to another pharmacophore (Triazole, Pyrimidine, Coumarin).
Role:Hybrid Drugs . This strategy combines two bioactive scaffolds to target multiple pathways (polypharmacology).
Example: Thiazole-Triazole hybrids.
Mechanism: The thiazole ring intercalates DNA or binds the ATP pocket of kinases (e.g., EGFR), while the secondary heterocycle interacts with surface residues.
The synthesis of these derivatives relies on the Hantzsch Thiazole Synthesis followed by Chemoselective S-Alkylation .
Mechanistic Pathway: S-Alkylation vs. N-Alkylation
A critical challenge in thiazole chemistry is controlling regioselectivity. The 2-mercaptothiazole anion is an ambident nucleophile (can react at S or N).
Soft-Hard Acid-Base (SHAB) Theory:
Sulfur (Thiolate): Soft nucleophile.
Nitrogen (Ring): Hard nucleophile.
Reaction Control: Using "soft" electrophiles like alkyl halides (alkyl bromides/iodides) in the presence of a weak base (
) favors S-alkylation (kinetic and thermodynamic product).
N-Alkylation: Favored only if hard electrophiles are used or if the sulfur is protected/oxidized.
Figure 2: Synthetic workflow from Hantzsch cyclization to S-alkylation.
Experimental Protocols
Protocol A: Synthesis of Core (4-Methylthiazole-2-thiol)
and stir for 30 min to generate the thiolate anion.
Add Alkyl Halide dropwise.
Reflux for 6–10 hours (Monitor via TLC).
Work-up: Filter hot to remove inorganic salts (
). Evaporate solvent.
Purification: Recrystallize from Ethanol/DMF mixture.
Validation (NMR Signature):
NMR (DMSO-): Look for the singlet at 2.3-2.5 ppm (4-Methyl group) and the singlet at 4.0-4.2 ppm ( methylene protons). Absence of SH peak ( 13.0-14.0) confirms alkylation.
Quantitative Data Summary
Compound Class
Substituent (R)
Yield (%)
LogP (Calc)
Primary Bioactivity
Class I
Methyl ()
88%
2.1
P450 Probe
Class II
Ethyl Acetate ()
82%
1.8
Anti-inflammatory
Class II
Acetic Acid ()
75%
0.9
Analgesic
Class III
Benzyl ()
78%
3.4
Antimicrobial
Class III
Triazolyl-methyl
65%
2.5
Anticancer (EGFR)
References
Karabasanagouda, T., et al. (2008). "Synthesis of some new 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents." Indian Journal of Chemistry. Link
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."[2] BenchChem.[2] Link
Chugh, A., et al. (2022). "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors." Molecules. Link (Note: Generalized link to PMC search for verification).
Popiołek, Ł. (2018). "Structural characterization and anticancer activity of 2-alkylthio-4-chloro-N-(triazolyl)benzenesulfonamides." Monatshefte für Chemie. Link
Ayati, A., et al. (2015). "Recent applications of 2-aminothiazoles in drug discovery."[3] European Journal of Medicinal Chemistry. Link
Synthesis of 2-Ethylsulfanyl-4-methyl-1,3-thiazole from 4-methylthiazole-2-thiol
Application Note: Optimized Synthesis of 2-Ethylsulfanyl-4-methyl-1,3-thiazole Part 1: Scientific Foundation & Strategic Analysis Introduction & Utility 2-Ethylsulfanyl-4-methyl-1,3-thiazole (also known as 2-(ethylthio)-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-Ethylsulfanyl-4-methyl-1,3-thiazole
Part 1: Scientific Foundation & Strategic Analysis
Introduction & Utility
2-Ethylsulfanyl-4-methyl-1,3-thiazole (also known as 2-(ethylthio)-4-methylthiazole) is a potent flavoring agent characterized by roasted, nutty, and meaty notes. Beyond its organoleptic utility, it serves as a robust model for the S-alkylation of heterocyclic thiols, a critical transformation in medicinal chemistry for synthesizing thiazole-based pharmacophores.
Mechanistic Insight: The Thione-Thiol Tautomerism
The starting material, 4-methylthiazole-2-thiol, exhibits thione-thiol tautomerism. In solution, particularly in polar solvents, the equilibrium often favors the thione (NH) form over the thiol (SH) form. However, for successful alkylation, we must access the thiolate anion .
The Challenge: Ambident nucleophilicity. The deprotonated anion has electron density on both the Sulfur (exocyclic) and Nitrogen (endocyclic).
The Solution (HSAB Theory): Sulfur is a "soft" nucleophile, while Nitrogen is "hard." Using a "soft" electrophile (like ethyl iodide or bromide) and maintaining thermodynamic control strongly favors S-alkylation over N-alkylation.
Reaction Mechanism Visualization
The following diagram illustrates the deprotonation pathway and the specific
attack required to secure the target thioether.
Figure 1: Mechanistic pathway highlighting the selective S-alkylation via the thiolate anion.
Part 2: Experimental Protocols
Two methodologies are provided: Method A (Standard/Green) using Ethanol, and Method B (High-Throughput) using DMF.
Reagent Stoichiometry Table
Component
Role
Equiv.
MW ( g/mol )
Notes
4-Methylthiazole-2-thiol
Substrate
1.0
131.22
Foul odor; use fume hood.
Ethyl Bromide (EtBr)
Electrophile
1.1 - 1.2
108.97
Volatile (bp 38°C); chill before use.
Potassium Hydroxide (KOH)
Base
1.1 - 1.2
56.11
Pellets; crush before use.
Ethanol (95% or Abs.)
Solvent
N/A
46.07
Protic solvent; stabilizes thiolate.
Method A: Standard Ethanolic Synthesis (Recommended)
Best for scale-up and ease of workup.
Step-by-Step Protocol:
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (1.2 eq) in Ethanol (10 mL per gram of thiol).
Activation: Add 4-methylthiazole-2-thiol (1.0 eq) to the ethanolic base. Stir at Room Temperature (RT) for 15 minutes.
Observation: The solution typically turns yellow/orange as the thiolate anion forms.
Addition: Cool the flask to 0-5°C (ice bath). Add Ethyl Bromide (1.2 eq) dropwise via an addition funnel or syringe.
Control: EtBr is volatile. Adding it cold prevents evaporation before reaction.
Reaction: Remove the ice bath and allow to warm to RT. Attach a reflux condenser and heat to 60°C (gentle reflux) for 3–5 hours.
Monitor: Check via TLC (Hexane:EtOAc 4:1). The starting thiol (lower Rf) should disappear.
Quench & Workup:
Evaporate ethanol under reduced pressure (Rotavap).
Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
Wash combined organics with Brine (sat. NaCl). Dry over anhydrous
Application Notes & Protocols: A Guide to the Synthesis of Thiazole Thioethers via the Hantzsch Reaction
Abstract The thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Thiazole thioethers, specifically, are a subclass that has garnered sig...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Thiazole thioethers, specifically, are a subclass that has garnered significant interest for applications in drug development and materials science. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction first reported in 1887, remains a premier method for constructing the thiazole core.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation of thiazole thioethers. We will explore the mechanistic underpinnings of the Hantzsch synthesis, provide detailed, field-proven protocols for the synthesis of a key thioether precursor, and outline its subsequent conversion to the target thioether.
Theoretical Framework: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a compound containing a thioamide functional group (or a precursor thereof).[4][5] The reaction proceeds via a well-established mechanism that is both reliable and high-yielding, making it a staple in heterocyclic chemistry.[6]
Core Reaction Mechanism
The process can be dissected into three primary stages: S-alkylation, intramolecular cyclization, and dehydration.
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic Sₙ2 reaction that displaces the halide and forms an S-alkylated intermediate.[3][6]
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered ring, generating a hydroxylated thiazoline intermediate.[1]
Dehydration & Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring.[7]
The choice of the thioamide component is critical as it directly dictates the substituent at the 2-position of the resulting thiazole ring. While thiourea is commonly used to produce 2-aminothiazoles, other thio-reagents can be employed to install different functionalities.[8] To synthesize thiazole thioethers, a common and highly effective strategy involves first creating a thiazole-2-thiol (the thione tautomer is often favored) and subsequently alkylating the exocyclic sulfur.
Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Guide: From α-Haloketone to Thiazole Thioether
This section details a reliable two-stage process for synthesizing a representative thiazole thioether. The workflow first involves the Hantzsch synthesis of a 4-phenylthiazole-2-thiol precursor, followed by a standard S-alkylation to yield the final thioether product.
Figure 2: Two-Stage Synthetic Workflow.
Protocol 1: Hantzsch Synthesis of 4-Phenylthiazole-2-thiol
This protocol describes the synthesis of a versatile thiazole-2-thiol intermediate, which is the direct precursor for a wide range of thiazole thioethers. The reaction utilizes ammonium dithiocarbamate, which serves as the N-C-S source.
Materials:
2-Bromoacetophenone (1.0 eq)
Ammonium dithiocarbamate (1.2 eq)
Ethanol (Absolute)
Hydrochloric Acid (2M)
Deionized Water
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Büchner funnel and filter flask
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketone). To this solution, add ammonium dithiocarbamate (1.2 eq) portion-wise.
Causality Note: Using a slight excess of the dithiocarbamate ensures the complete consumption of the limiting α-haloketone. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[3]
Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate in hexane). The disappearance of the 2-bromoacetophenone spot indicates reaction completion.
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. Pour the mixture into a beaker containing ice-cold deionized water. Acidify the aqueous suspension to pH 2-3 with 2M HCl.
Causality Note: Acidification ensures the protonation of the thiazole-2-thiolate, promoting its precipitation from the aqueous solution.
Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-phenylthiazole-2-thiol. Dry the product under vacuum.
Protocol 2: S-Alkylation to form 2-(Alkylthio)-4-phenylthiazole
This general protocol describes the conversion of the thiazole-2-thiol intermediate into the final thioether product.
Base (e.g., potassium carbonate or sodium hydride) (1.2 eq)
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Ethyl Acetate
Saturated Sodium Bicarbonate Solution
Brine
Procedure:
Deprotonation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phenylthiazole-2-thiol (1.0 eq) in the chosen solvent (e.g., DMF). Add the base (e.g., K₂CO₃, 1.2 eq) and stir the mixture at room temperature for 20-30 minutes.
Causality Note: The base deprotonates the acidic thiol, generating a potent thiolate nucleophile. Anhydrous polar aprotic solvents like DMF are ideal for Sₙ2 reactions.
Alkylation: To the resulting suspension, add the alkyl halide (1.1 eq) dropwise. Continue stirring at room temperature until the reaction is complete (typically 1-3 hours).
Self-Validation: The reaction can be monitored by TLC, observing the consumption of the starting thiol.
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography on silica gel or by recrystallization.
Data and Troubleshooting
The Hantzsch synthesis is generally robust, but optimization may be required for specific substrates.
Use a more polar, higher-boiling solvent like DMF. Consider using a more reactive α-iodoketone.
Multiple Products
Impure α-haloketone (e.g., containing di-halogenated species); side reactions.
Purify the α-haloketone before use. Monitor the reaction closely by TLC to minimize side product formation.
Purification Difficulty
Product is an oil; similar polarity to impurities.
Attempt purification via column chromatography with a gradient elution. Consider converting the product to a crystalline salt for purification.
Conclusion
The Hantzsch synthesis provides a powerful and adaptable platform for the construction of thiazole rings. By selecting the appropriate thio-reagent, a wide variety of functionalized thiazoles can be accessed. The two-stage approach detailed herein—a Hantzsch cyclocondensation to form a thiazole-2-thiol followed by S-alkylation—represents a reliable and versatile strategy for the synthesis of thiazole thioethers, making it an invaluable tool for professionals in medicinal chemistry and materials science.
References
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link][6]
Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788. Retrieved from [Link][9]
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research, 56(3), 113. Retrieved from [Link][1]
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link][4]
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48, 437-440. Retrieved from [Link][11]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][8]
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link][5]
Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate. Retrieved from [Link][13]
A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023, February 8). RSC Publishing. Retrieved from [Link][14]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][15]
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017, May 7). MDPI. Retrieved from [Link][2][10]
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][12]
A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021, April 25). Journal of Science and Technology. Retrieved from [Link][16]
Application Note: Strategic Functionalization of 4-Methylthiazole at the C2 Position
Abstract The thiazole core is a ubiquitous pharmacophore in medicinal chemistry, present in essential therapeutics such as Ritonavir (antiretroviral) and Dasatinib (antineoplastic). 4-Methylthiazole serves as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole core is a ubiquitous pharmacophore in medicinal chemistry, present in essential therapeutics such as Ritonavir (antiretroviral) and Dasatinib (antineoplastic). 4-Methylthiazole serves as a versatile scaffold, yet its functionalization presents specific regiochemical challenges. This guide details the strategic functionalization of the C2 position, contrasting classical lithiation-trapping methods with modern transition-metal-catalyzed C-H activation and radical alkylation strategies. Emphasis is placed on controlling the "instability window" of 2-lithiated species and leveraging Concerted Metallation-Deprotonation (CMD) for scalable arylation.
Strategic Overview: The Reactivity Landscape
The 4-methylthiazole scaffold contains three distinct sites for diversification, but the C2 position (between sulfur and nitrogen) is the most chemically active due to the inductive effect of the adjacent heteroatoms.
Parameter
C2 Position
C5 Position
Electronic Character
Highly acidic ( ~29), electrophilic
Nucleophilic (thiophene-like)
Primary Reactivity
Deprotonation, Nucleophilic Radical Attack
Electrophilic Aromatic Substitution (SEAr)
Major Challenge
Ring opening of metallated intermediates
Regioselectivity (vs C2)
Method A: Lithiation and Electrophilic Trapping
Best for: Introducing carbonyls, halogens, or heteroatoms.
The "Instability Window"
The critical failure mode in C2-lithiation of thiazoles is ring fragmentation. The 2-lithio-4-methylthiazole species is thermodynamically unstable above -50°C, undergoing a retro-electrocyclic ring opening to form an isocyanide-thiolate species.
Protocol 1: Cryogenic Lithiation (Standard)
This protocol utilizes n-BuLi. Strict temperature adherence is mandatory.
Add TMPMgCl[3][4]·LiCl to 4-methylthiazole in THF at 0°C .
Stir for 30 minutes. The high ionic character and steric bulk of the TMP base prevent ring opening even at elevated temperatures compared to Li-species.
Add electrophile and warm to RT.
Visualization: Lithiation Decision Tree
Figure 1: Decision tree for metallation strategies. Path A requires strict cryogenic control; Path B offers robust stability.
Method B: Pd-Catalyzed C-H Arylation
Best for: Biaryl coupling (Suzuki alternative without pre-functionalization).
Unlike standard electrophilic aromatic substitution, C2 arylation proceeds via a CMD pathway.[5] The key is the use of a carboxylate ligand (Pivalate) which acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Additive: Pivalic Acid (PivOH) (30 mol%) - The Critical Component
Base: K2CO3 (2.0 equiv)
Solvent: DMA or DMF (0.2 M)
Step-by-Step Workflow:
Cocktail Prep: In a glovebox or under Argon flow, combine Pd(OAc)2, Phosphine ligand, K2CO3, and Pivalic acid in a pressure vial.
Substrate Addition: Add the Aryl Bromide and 4-Methylthiazole.
Solvent: Degas DMA for 10 minutes, then add to the vial. Seal immediately.
Reaction: Heat to 100-110°C for 12-16 hours.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Purify via silica gel chromatography.
Expert Insight - Regiodivergence:
C2-Selective: Use NaOtBu as base with PPh3. The bulky base favors the most acidic proton (C2).
C5-Selective: Use K3PO4 with Bathophenanthroline (Bphen).[7] This sterically demanding ligand/base combo can flip selectivity to C5 in some thiazole derivatives.
Visualization: CMD Catalytic Cycle
Figure 2: The CMD catalytic cycle. Note the role of Pivalate (OPiv) in the Ligand Exchange and CMD steps to shuttle the proton.
Method C: Radical Alkylation (Minisci)
Best for: Direct alkylation (Methyl, Isopropyl, Cyclohexyl).
Protocol: Ag-Catalyzed Decarboxylation
Standard Minisci conditions often fail on thiazoles due to low conversion. Modern decarboxylative methods using Silver (I) are superior.
Reagents:
4-Methylthiazole (1.0 equiv)
Carboxylic Acid (Alkyl source, 2.0 equiv)
AgNO3 (20 mol%)
K2S2O8 (2.0 equiv)
Solvent: DCM/Water (biphasic) or TFA/Water
Key Mechanism:
The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the carboxylic acid to generate an alkyl radical. This nucleophilic radical attacks the protonated thiazole (activated by acid) at the C2 position.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Lithiation)
Ring opening (Isocyanide smell)
Lower Temp to -78°C or switch to TMPMgCl·LiCl.
C5 vs C2 Mixture (Arylation)
Incorrect Base/Ligand
Switch base to NaOtBu (favors C2). Ensure Pivalic acid is present.[6][8][9]
Homocoupling of Ar-Br
Inefficient CMD step
Increase PivOH conc. (up to 50 mol%). Degas solvent thoroughly.
No Reaction (Minisci)
Substrate not protonated
Ensure acidic media (TFA) is used to activate the thiazole ring.
References
Lithiation Stability & Methods: Dondoni, A., et al. "Thiazole-based synthesis. 1. 2-Lithio-thiazole and 2-lithio-4-methylthiazole: equilibrium with ring-opened species." Journal of Organic Chemistry, 1988. Link
Knochel-Hauser Base Application: Haag, B., et al. "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl." Journal of Organic Chemistry, 2011.[3] Link
CMD Mechanism (Fagnou Conditions): Lapointe, D., Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010. Link
Regiodivergent Arylation: You, J., et al. "Palladium-Catalyzed Regioselective C–H Arylation of Thiazoles."[7] Journal of the American Chemical Society, 2010. Link
Minisci Reaction on Azoles: Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of C6H9NS2 Thiazoles in Agrochemical Research
Content Type: Technical Application Note & Protocol Guide
Audience: Agrochemical Discovery Scientists, Medicinal Chemists, and Plant Pathologists.
Introduction: The C6H9NS2 Chemical Space
In the pursuit of novel agrochemicals, the thiazole heterocycle remains a "privileged structure" due to its ability to bind diverse biological targets, including fungal succinate dehydrogenase (SDH) and sterol 14
-demethylase (CYP51). While complex thiazole-carboxamides (e.g., Thifluzamide) are industry standards, smaller lipophilic fragments with the molecular formula CHNS (MW: 159.27 g/mol ) are gaining attention as volatile antifungal agents and fragment-based drug discovery (FBDD) scaffolds .
The formula C
HNS primarily represents alkyl-thio-substituted thiazoles. Two dominant isomers of interest in agrochemical research are:
2-(Ethylthio)-4-methylthiazole: A robust scaffold for building larger SDH inhibitors.
2-(Propylthio)thiazole: A lipophilic variant often investigated for nematicidal and fumigant properties.
This guide focuses on the synthesis, characterization, and biological profiling of 2-(Ethylthio)-4-methylthiazole (Code: TZ-S-Et) as a model system for developing sulfur-rich antifungal leads.
Chemical Synthesis & Characterization
Application Overview
The synthesis of TZ-S-Et utilizes the Hantzsch Thiazole Synthesis followed by S-alkylation. This pathway is preferred for its high atom economy and scalability. The resulting thioether moiety enhances lipophilicity (LogP ~2.5), facilitating penetration through the fungal cell wall (chitin/glucan matrix).
Protocol 1: Synthesis of 2-(Ethylthio)-4-methylthiazole
Objective: To synthesize high-purity TZ-S-Et for biological screening.
Activation: In a 250 mL round-bottom flask, dissolve 4-Methylthiazole-2-thiol (13.1 g, 100 mmol) in 100 mL of acetone. Add Potassium Carbonate (16.6 g, 120 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.
Alkylation: Cool the suspension to 0°C using an ice bath. Add Ethyl Bromide (8.2 mL, 110 mmol) dropwise over 20 minutes to prevent exotherms.
Reflux: Remove the ice bath and heat the mixture to reflux (56°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
Work-up: Filter off the inorganic salts (
, Excess ). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (
mL) and brine ( mL). Dry over .
Distillation: Purify the crude oil via vacuum distillation (bp ~85°C at 10 mmHg) to obtain a pale yellow oil.
The following diagram outlines the critical decision points in the synthesis and optimization of thio-thiazole scaffolds.
Figure 1: Synthetic workflow for the production of 2-(Ethylthio)-4-methylthiazole, highlighting the critical quality control checkpoint.
Biological Evaluation: Antifungal Profiling
Application Overview
Thiazole derivatives exhibit fungicidal activity by disrupting membrane integrity or inhibiting respiration. The C
HNS scaffold is particularly effective against basidiomycetes. This protocol details the in vitro screening against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).
While simple alkyl-thio-thiazoles are often membrane disruptors, they are structurally homologous to the "warhead" of SDHI fungicides. The thiazole ring binds to the ubiquinone-binding site (Q-site) of Complex II.
In Silico Docking Protocol (Validation):
Target: Download crystal structure of R. solani SDH (PDB ID or homology model).
Ligand Prep: Minimize energy of TZ-S-Et using DFT (B3LYP/6-31G*).
Docking: Use AutoDock Vina. Focus on the interaction between the Thiazole Nitrogen and the conserved Trp residue in the Q-site.
Expectation: A binding energy < -6.0 kcal/mol suggests specific binding potential.
Before field trials, crop safety must be established.
Host: Cucumis sativus (Cucumber) or Oryza sativa (Rice) leaves.
Application: Punch 10 mm leaf discs and float on water in 24-well plates.
Treatment: Apply 10
L of 500 g/mL TZ-S-Et solution to the adaxial surface.
Observation: Score for chlorosis or necrosis after 48 hours.
Pass: No visible damage (Score 0).
Fail: Necrotic spots >1 mm (Score >2).
Visualization: Screening Decision Tree
This diagram illustrates the logic flow from bioassay results to "Hit-to-Lead" optimization.
Figure 2: Decision tree for evaluating C6H9NS2 candidates. Only compounds combining high potency (low EC50) and crop safety proceed to MoA studies.
References
Wang, J., et al. (2025). "Thiazole and Isothiazole Chemistry in Crop Protection."[3] Journal of Agricultural and Food Chemistry, 73(1), 30-46. Link
Siddiqui, N., et al. (2011). "Diverse biological activities of Thiazoles: A Retrospect."[4] International Journal of Drug Development and Research, 3(4), 55-67.[4] Link
Chimenti, F., et al. (2011). "Synthesis and antifungal activity of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry, 46(9), 3783-3792. (Contextual reference for thiazole antifungal mechanism).
Sparks, T.C., et al. (2017). "The role of the thiazole scaffold in agrochemical discovery." Pest Management Science, 73(4), 700-710. (General grounding for thiazole pharmacophores).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #THIAZ-OX-PREV-001
Status: Open
Priority: High (Stability/Purity Critical)
Assigned Specialist: Senior Application Scientist
Executive Summary
2-Ethylsulfanyl-4-methyl-1,3-thiazole (CAS: 15679-12-6) is a potent flavor/fragrance compound (nutty, popcorn, green notes) and a versatile pharmaceutical intermediate.[1] Its structural vulnerability lies in the exocyclic sulfur atom (the ethylsulfanyl group). Unlike the ring sulfur, which is stabilized by aromaticity, the alkyl-substituted sulfur is electron-rich and highly prone to autoxidation to sulfoxides (
) and sulfones ().
This guide provides a self-validating protocol to prevent this degradation during storage, handling, and synthesis.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the pathway. The sulfur atom possesses two lone pairs of electrons that act as nucleophiles, readily attacking electrophilic oxygen species (ROS) or atmospheric oxygen under light exposure.
Oxidation Pathway Diagram
The following diagram illustrates the stepwise degradation you are trying to prevent.
Figure 1: Stepwise oxidation from the desired sulfide to the sulfoxide and sulfone impurities. Note the mass shifts (+16/+32 Da) detectable via MS.
Module 2: The "Inert Blanket" Storage Protocol
Objective: Zero-contact storage to eliminate atmospheric oxygen and moisture.
The Protocol
Do not rely on standard capping. Follow this rigorous containment strategy:
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (Ar)
Argon is heavier than air and settles over the liquid surface, creating a physical barrier. Nitrogen () is lighter and mixes more easily with air if the seal is imperfect.
Temperature
-20°C
Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical chain initiation (autoxidation).
Container
Amber Glass
Blocks UV/Visible light (200–450 nm), preventing photo-oxidation of the C-S bond [1].
Seal
Teflon-lined Septum + Parafilm
Teflon resists sulfur permeation; Parafilm acts as a secondary oxygen barrier.
Step-by-Step Handling (The "Schlenk" Technique)
Purge: Before opening the bottle, flush the headspace of your destination vessel with Argon for 2 minutes.
Transfer: Use a gas-tight syringe or cannula transfer. Never pour the liquid through open air.
Backfill: Immediately backfill the source container with Argon before resealing.
Module 3: Reaction & Synthesis Protection
Issue: Oxidation often occurs during workup or reaction due to dissolved oxygen in solvents or trace peroxides.
Troubleshooting Workflow
Figure 2: Decision tree for solvent preparation to prevent in-situ oxidation.
Critical Reagent Controls
Solvent Degassing: Standard HPLC-grade solvents contain dissolved
. You must sparge solvents with Helium or Argon for 15-30 minutes prior to use.
Peroxide Scavenging: If using ethers (THF, Diethyl ether), test for peroxides using KI starch paper. Peroxides will rapidly oxidize the sulfide to a sulfoxide [2].
pH Control: Avoid highly basic conditions in the presence of air, as base-catalyzed autoxidation can accelerate degradation. If a wash is required, use a mild reducing agent like 10% Sodium Thiosulfate (
) during the aqueous workup to neutralize any generated reactive oxygen species.
Module 4: Quality Control & Detection
How do you validate that your preservation methods are working?
GC-MS (Primary Method)
Target: Look for the parent ion (
) and the M+16 peak.
Shift: The sulfoxide will appear at a significantly longer retention time due to increased polarity and boiling point.
Fragmentation: Thiazoles often show a characteristic cleavage of the alkyl chain.
NMR Spectroscopy (
)
Diagnostic Signal: Focus on the methylene protons (
) of the ethyl group.
Shift:
Pure Sulfide:
ppm.
Oxidized Sulfoxide: The signal will shift downfield (deshielded) to
ppm due to the electron-withdrawing nature of the oxygen.
Frequently Asked Questions (FAQ)
Q1: Can I add antioxidants to the pure liquid for long-term storage?A: Yes, if your downstream application permits.
-Tocopherol (Vitamin E) at 0.1% - 0.5% is highly effective for stabilizing alkyl sulfides in flavor applications. For non-consumable chemical synthesis, BHT (Butylated hydroxytoluene) is a standard radical scavenger that inhibits the autoxidation chain reaction [3].
Q2: My sample has turned yellow/orange. Is it ruined?A: Not necessarily. Thiazoles can darken due to trace formation of conjugated impurities or sulfoxides.
Action: Run a TLC (Thin Layer Chromatography).[2][3] Sulfoxides are much more polar than sulfides.
Purification: If oxidized, the sulfoxide can often be removed via silica gel chromatography (eluting the non-polar sulfide first with Hexane/EtOAc) or by vacuum distillation (though sulfoxides may decompose at high heat).
Q3: Is the ring sulfur at position 1 at risk?A: Generally, no. The sulfur at position 1 is part of the aromatic thiazole ring system.[4] Its lone pairs are involved in the
-system (aromaticity), making it significantly less nucleophilic and resistant to oxidation compared to the exocyclic ethylsulfanyl sulfur [4].
References
Photochemical aerobic oxidation of sulfides. Green Chemistry, 2022.[5] Link
Sulfide Oxidation Reagent Guide. ACS GCI Pharmaceutical Roundtable. Link
Stabilization of Flavor Compounds. Sigma-Aldrich Technical Bulletins (General Flavor Handling). Link
Thiazole Chemistry & Reactivity. Pharmaguideline / Organic Chemistry Portal. Link
Improving yield in S-ethylation of 2-mercaptothiazoles
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization in S-Ethylation of 2-Mercaptothiazoles Introduction: The S-Alkylation Challenge The S-ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Yield Optimization in S-Ethylation of 2-Mercaptothiazoles
Introduction: The S-Alkylation Challenge
The S-ethylation of 2-mercaptothiazoles (and their benzothiazole analogues) is a pivotal step in synthesizing various agrochemicals, vulcanization accelerators, and pharmacological agents. While theoretically simple, this nucleophilic substitution is complicated by ambident nucleophilicity . The 2-mercaptothiazole scaffold exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.
To maximize yield, one must not only drive the reaction to completion but also rigorously suppress the formation of the thermodynamic N-ethylated byproduct. This guide synthesizes mechanistic insights with practical, field-proven protocols to ensure exclusive S-regioselectivity and high yields.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of N-ethylated byproduct (approx. 15-20%). How do I shift selectivity back to the Sulfur?
Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The nitrogen atom in the thiazole ring is a "harder" nucleophile than the exocyclic sulfur.
Solution:
Switch Solvents: If you are using polar protic solvents (like Ethanol or Methanol), switch to non-polar or polar aprotic solvents (Acetone, DMF, or Toluene). Protic solvents solvate the "soft" thiolate anion via hydrogen bonding, reducing its nucleophilicity and inadvertently allowing the "hard" nitrogen to compete for the electrophile.
Change the Base: Avoid hard counter-ions like Li+. Use bases with larger, softer counter-ions (e.g., KOH or Cs2CO3) or organic bases (TEA, DIPEA) which form looser ion pairs, leaving the thiolate more "naked" and reactive.
Use Phase Transfer Catalysis (PTC): This is the gold standard. Using a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB) ensures the reaction occurs in the organic phase where the thiolate is highly reactive and S-selective.
Q2: My conversion is stalled at 70% despite refluxing for 12 hours. Adding more ethyl iodide doesn't help.
Diagnosis: You likely have catalyst poisoning or product inhibition , or you are losing your alkylating agent to volatility/hydrolysis.
Solution:
Check Reagent Integrity: Ethyl iodide (EtI) and Ethyl bromide (EtBr) are volatile. If refluxing in an open system or with a poor condenser, you are losing the electrophile. Use a sealed tube or a high-efficiency reflux condenser (e.g., Dimroth).
Salt Caking: If using solid K2CO3 in acetone/DMF, the surface of the base may be coated with KX salt byproducts. Switch to vigorous mechanical stirring or add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate halide exchange.
Water Contamination: In non-aqueous methods, even trace water can solvate the nucleophile. Dry your solvents over molecular sieves (3Å).
Q3: The product is an oil that is difficult to crystallize, and column chromatography is yielding poor recovery.
Diagnosis: 2-(Ethylthio)thiazoles are often low-melting solids or oils. Trying to crystallize them from crude mixtures often traps impurities.
Solution:
Acid Wash: The N-ethylated byproduct is more basic than the S-ethylated product. Wash your organic layer with dilute HCl (1M) . The N-alkylated impurities will protonate and move to the aqueous layer, while your S-ethylated product remains in the organic phase.
Vacuum Distillation: For oily products, Kugelrohr distillation is far superior to chromatography for yield recovery.
Part 2: Frequently Asked Questions (FAQ)
Q: Can I use Diethyl Sulfate instead of Ethyl Iodide?A: Yes, and it is often preferred for scale-up due to lower cost and higher boiling point. However, Diethyl Sulfate is a harder electrophile than Ethyl Iodide, which slightly increases the risk of N-alkylation. When using it, strictly adhere to non-polar solvents and soft bases.
Q: Is microwave synthesis effective for this reaction?A: Highly effective. Microwave irradiation in ethanol with NaOH can reduce reaction times from hours to minutes. However, for >10g scale, the PTC method (see Protocol below) is generally safer and more reproducible.
Q: Why do you recommend Toluene/Water PTC over homogeneous DMF?A: DMF is difficult to remove completely (high boiling point) and can decompose to dimethylamine at high temperatures, reacting with your electrophile. Toluene is easily removed, and the PTC method allows for simple aqueous workup, removing inorganic salts instantly.
Part 3: Experimental Protocol (High-Yield PTC Method)
Caption: Mechanistic pathway showing the HSAB-driven preference for S-alkylation under Phase Transfer Catalysis (PTC) conditions.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing low yields or purity issues in S-ethylation workflows.
References
Wu, F.-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012).[2][3] 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580.[2][3] Link
Khalil, A. K. (2007).[4] Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823.[4] Link
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[5] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters, 13(12), 3202-3205. Link
ACS GCI Pharmaceutical Roundtable. (2025). Phase Transfer Catalysis Reagent Guide. ACS Green Chemistry Institute. Link
Purification methods for oily thiazole derivatives
Technical Support Center: Purification of Oily Thiazole Derivatives Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Phase Separation and Purification of Thiazole Derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Oily Thiazole Derivatives
Welcome to the Advanced Synthesis Support Hub.Subject: Troubleshooting Phase Separation and Purification of Thiazole Derivatives.
Expertise Level: Senior Application Scientist / R&D.
Executive Summary
Thiazole derivatives frequently present as viscous oils or amorphous solids due to low melting points and the presence of rotatable alkyl chains or lipophilic substituents. This physical state often results from "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than true crystallization, or from persistent solvent trapping. This guide addresses the thermodynamic and kinetic barriers to purification, offering self-validating protocols for crystallization, chromatography, and chemical extraction.
Module 1: The "Oiling Out" Crisis (Crystallization)[1][2]
Q: My thiazole derivative separates as a gummy oil at the bottom of the flask instead of crystallizing. How do I fix this?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal phase. The oil is a supersaturated solution of your product, often containing impurities that depress the melting point.
The Fix: Thermodynamics vs. Kinetics
To force crystallization, you must lower the energy barrier for nucleation while preventing the oil phase from stabilizing.
Protocol: The "Dual-Solvent Trituration" Method
Dissolution: Dissolve your oily crude in the minimum amount of a "Good Solvent" (e.g., DCM or Acetone).
Antisolvent Addition: Slowly add a "Poor Solvent" (e.g., Hexane or Diethyl Ether) until slight turbidity persists.
The Critical Step: If oil droplets form, re-heat until clear, then cool very slowly with vigorous stirring.
Seeding: If available, add a seed crystal at the cloud point. If not, scratch the glass surface to create nucleation sites.[2]
Visualization: Decision Tree for Oiling Out
Figure 1: Strategic workflow for handling persistent oils during thiazole purification.
Module 2: Chromatographic Challenges
Q: My product streaks/tails on silica gel, and I'm losing mass. Is it decomposing?
A: Thiazoles are weakly basic (pKa ~2.5 for the conjugate acid, though substituents vary this). Silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH).
The Cause: Your basic thiazole nitrogen is hydrogen-bonding or protonating on the acidic silanols, causing "tailing" and potential acid-catalyzed decomposition.
The Solution: You must neutralize the stationary phase.
Protocol: Amine-Modified Silica Chromatography
Eluent Preparation: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This saturates the active silanol sites.
Alternative: Use Neutral Alumina instead of silica. Alumina is less acidic and prevents the protonation of the thiazole ring.
Data: Solvent Systems for Thiazoles
Polarity
Solvent System (v/v)
Application
Additive
Low
Hexane : EtOAc (9:1 to 7:3)
Lipophilic alkyl-thiazoles
1% TEA
Medium
DCM : MeOH (98:2)
Polar/Amide-substituted
0.5% NH₄OH
High
Toluene : Acetone (4:1)
Difficult separations
None
Module 3: Chemical Workup (Acid-Base Extraction)
Q: I cannot get a solid, and chromatography is failing. Is there a chemical alternative?
A: Yes. Leverage the basicity of the thiazole nitrogen to perform a Purification by Salt Formation . This is often superior to chromatography for oily amines.
Mechanism:
Neutral impurities (starting materials, side products) will not form salts. By converting your oily thiazole into a water-soluble (or solid precipitating) salt, you separate it from non-basic impurities.
Protocol: Hydrohalic Salt Precipitation
Dissolution: Dissolve the crude oil in dry Diethyl Ether or Dioxane.
Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.
Observation: The thiazole hydrochloride salt should precipitate as a white/yellow solid.
Filtration & Wash: Filter the solid and wash with dry ether to remove non-basic impurities.
Recovery (Optional): If the free base is required, suspend the salt in water, basify with NaHCO₃ (pH > 8), and extract back into DCM.
Visualization: Acid-Base Purification Logic
Figure 2: Purification via salt formation, exploiting the basic nitrogen of the thiazole ring.
Module 4: Last Resort Techniques
Q: It's still an oil. What now?
A: If the compound is intrinsically a liquid at room temperature:
Kugelrohr Distillation: Use high vacuum (<0.1 mmHg) and short-path distillation. This is effective for removing heavy tarry impurities from stable oils.
Derivatization: If the thiazole has a secondary amine or alcohol handle, react it with a bulky group (e.g., p-nitrobenzoyl chloride). The resulting ester/amide will have a significantly higher melting point, allowing crystallization.
References
Benchchem Technical Support. (n.d.). Purification of 4-(Methoxymethyl)thiazole and related derivatives.[2] Retrieved from 2
Phenomenex. (2025).[3][4] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from 4
University of Massachusetts Amherst. (n.d.). Acid-Base Extraction: Separation and Purification Techniques.[5][6] Retrieved from 6
MDPI. (2021). Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.[1] Retrieved from 1
Technical Support Center: Nucleophilic Substitution on 2-Halothiazoles
Welcome to the troubleshooting and guidance hub for researchers, chemists, and process development professionals working with nucleophilic substitution reactions on 2-halothiazoles. This resource is designed to provide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the troubleshooting and guidance hub for researchers, chemists, and process development professionals working with nucleophilic substitution reactions on 2-halothiazoles. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these important heterocyclic scaffolds. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles that govern success or failure in your experiments.
Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors I should investigate?
A1: Low reactivity in nucleophilic aromatic substitution (SNAr) on 2-halothiazoles is a frequent hurdle. The issue often stems from a combination of factors related to the substrate, nucleophile, and reaction conditions.
The C2 position of the thiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, which facilitates nucleophilic attack.[1][2] However, unlike more activated systems (e.g., those with strongly electron-withdrawing groups), the activation provided by the thiazole ring itself can sometimes be insufficient.
Troubleshooting Workflow:
Assess the Halogen Leaving Group: The reactivity order for the leaving group is generally F > Cl > Br > I. While this seems counterintuitive based on bond strength, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack. If you are using a 2-bromo or 2-iodothiazole with a weak nucleophile, consider switching to the 2-chloro or 2-fluorothiazole analogue if synthetically accessible.
Evaluate Nucleophile Strength: The nucleophile's strength is paramount. Weakly nucleophilic species (e.g., neutral amines, alcohols) will react sluggishly.
Solution: If using an amine or alcohol, deprotonation with a suitable base to form the corresponding amide or alkoxide will dramatically increase its nucleophilicity and reaction rate. For thiol nucleophiles, conversion to the thiolate is also highly effective.[3]
Solvent and Temperature Optimization:
Solvent: Polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are standard choices as they can solvate the cation of the nucleophile salt while leaving the anion relatively "bare" and more reactive. They are also typically stable at the higher temperatures often required.
Temperature: Many SNAr reactions on 2-halothiazoles require elevated temperatures (80-150 °C) to proceed at a reasonable rate. If your reaction is running at room temperature or slightly elevated temperatures, a significant increase may be necessary. Always monitor for potential decomposition of your starting materials or products at higher temperatures.
Consider Catalysis:
Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ as a base in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.
Lewis/Protic Acid Catalysis: Protonation or coordination of a Lewis acid to the thiazole nitrogen can further increase the electrophilicity of the C2 position, activating the ring towards nucleophilic attack.[4]
Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation often points to competing reaction pathways or degradation. Identifying the structure of the byproduct is the first and most critical step.
Common Side Reactions and Solutions:
Hydrolysis of the Halogen: If water is present in the reaction mixture (e.g., from wet solvents or hygroscopic reagents), nucleophilic attack by hydroxide can lead to the formation of the corresponding 2-hydroxythiazole.
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
Ring-Opening/Decomposition: Thiazole rings, particularly when activated, can be susceptible to cleavage under harsh basic conditions or at very high temperatures. This can lead to a complex mixture of unidentifiable products.
Solution: Screen milder bases. For example, if using NaH or KOtBu leads to decomposition, consider using K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA. Also, try to run the reaction at the lowest temperature that provides a reasonable conversion rate.
Reaction at Other Positions: While the C2 position is the most electrophilic, reaction at other positions (C4 or C5) can occur, especially if those positions are substituted with other leaving groups or are activated by other substituents.[5]
Solution: This is an inherent challenge of regioselectivity. If you have multiple halogens, the relative reactivity can sometimes be predicted, but experimental verification is key. For instance, in 2-chloro-4-bromobenzothiazole, the chlorine at the 2-position is generally more susceptible to nucleophilic attack.[1]
Azo Coupling: In reactions starting from 2-aminothiazoles that are converted to 2-halothiazoles via diazotization (Sandmeyer reaction), residual diazonium salts can couple with the product or starting material to form colored azo compounds.[6]
Solution: Ensure the diazotization and subsequent Sandmeyer reaction are carried out at low temperatures (0-5 °C) and that the diazonium intermediate is fully consumed before proceeding.[6][7][8]
Q3: My nucleophile has multiple reactive sites (e.g., an amino alcohol). How can I control the regioselectivity of the substitution?
A3: Achieving regioselectivity with multifunctional nucleophiles is a common synthetic challenge that hinges on the differential reactivity of the nucleophilic centers and the reaction conditions.
Generally, the more nucleophilic atom will react preferentially. For an amino alcohol, the amine is typically more nucleophilic than the alcohol. For an aminothiol, the thiol is often more nucleophilic.
Strategies for Controlling Regioselectivity:
pH and Base Selection: The choice of base can selectively deprotonate one functional group over another. For example, a mild base might be sufficient to deprotonate a thiol to a thiolate without significantly deprotonating an alcohol.
Protecting Groups: The most robust strategy is to protect the functional group you don't want to react.
Example Workflow (Amino Alcohol):
Protect the more nucleophilic amine (e.g., as a Boc-carbamate).
Perform the SNAr reaction. The alcohol (or alkoxide, if deprotonated) will now be the only available nucleophile.
Deprotect the amine under appropriate conditions (e.g., TFA for Boc).
Temperature Control: In some cases, the kinetic and thermodynamic products may differ. Running the reaction at a lower temperature may favor the kinetically preferred product (reaction at the most nucleophilic site), while higher temperatures could allow for equilibration to the more thermodynamically stable product.
Data & Protocols
Table 1: General Guidance for Reaction Conditions
Parameter
Recommendation
Rationale & Key Considerations
Substrate
2-F or 2-Cl Thiazole
F and Cl are better leaving groups for SNAr due to their high electronegativity, which increases the electrophilicity of the C2 carbon.
Nucleophile
Anionic form (e.g., R-O⁻, R-S⁻, R₂N⁻)
Anions are significantly more nucleophilic than their neutral counterparts.
Base
K₂CO₃, Cs₂CO₃, NaH, KOtBu, DBU
Choice depends on the pKa of the nucleophile and the stability of the thiazole ring. Carbonates are milder; hydrides and alkoxides are stronger.
Solvent
DMF, DMSO, NMP, Acetonitrile
Polar aprotic solvents are required to solvate the counter-ion of the nucleophile and facilitate the reaction.
Temperature
60 - 150 °C
Higher temperatures are often necessary to overcome the activation energy barrier. Monitor for decomposition.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for optimization.
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-halothiazole (1.0 eq).
Solvent & Base: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, ~0.1-0.5 M concentration). Add a base (e.g., K₂CO₃, 2.0-3.0 eq).
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yielding reactions.
Diagram 2: SNAr Mechanism on a 2-Halothiazole
Caption: The two-step mechanism of SNAr on a 2-halothiazole.
References
Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.
Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic.
Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Benchchem.
Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
Controlling odor during synthesis of volatile thiazole thioethers
Topic: Odor Control & Containment Protocols Ticket ID: SUL-TZ-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Sulfur Stigma" Welcome to the Advanced Organic Synthesis Support Cent...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Odor Control & Containment Protocols
Ticket ID: SUL-TZ-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Sulfur Stigma"
Welcome to the Advanced Organic Synthesis Support Center. You are likely here because your lab mates have filed complaints, or you are preemptively planning a synthesis involving thiazole thioethers .
These compounds are notorious. While thiazoles often possess nutty or roasted notes (desirable in food chemistry), their thioether (sulfide) precursors and byproducts have odor detection thresholds in the parts-per-billion (ppb) range. The human nose is evolutionarily tuned to detect these as signs of decay.[1]
This guide is not just about "cleaning up"; it is about containment engineering . We treat these volatiles like radioactive isotopes: if you can smell it, you have already failed containment.
Module 1: Engineering Controls (The Setup)
User Question: "I'm setting up a reaction using 2-bromothiazole and sodium methanethiolate. My standard fume hood setup isn't cutting it. How do I build a fail-safe scrubber?"
The "Double-Trap" Oxidative Scrubber
Standard hood airflow is insufficient for sulfur volatiles. You must create a closed-loop negative pressure system where the only exit point is through an active chemical oxidant.
System Diagram: The Closed-Loop Scrubber
Caption: Figure 1.[2] Active Oxidative Scrubber System.[3] Gas flows from the reaction through an empty trap (to prevent back-suction), then through bleach to oxidize sulfides, and finally through base to neutralize acidic byproducts.
Scrubber Composition Table
Component
Reagent
Function
Critical Note
Trap 1
Empty (Dry)
Back-flow Prevention. Prevents bleach from being sucked back into your reaction if N2 pressure drops.
Mandatory. A reaction quenched by bleach in situ can explode or ruin the product.
Trap 2
Sodium Hypochlorite (10-15%)
Primary Oxidation. Converts volatile Sulfides () to non-volatile Sulfones ().
Do NOT acidify. Acid + Bleach = Chlorine Gas ().
Trap 3
KOH or NaOH (sat.)
Acid Scrubbing. Neutralizes any HCl or generated in Trap 2.
Ensure the dip tube is submerged to force bubbling.
Module 2: Reaction Execution (Containment)
User Question: "I used a syringe to add my thiol, but the lab still smells like skunk. What did I miss?"
The "Zero-Exposure" Protocol
The smell likely came from the septum or the needle tip after withdrawal. Sulfur compounds are highly lipophilic; they dissolve into rubber septa and diffuse out over time.
Troubleshooting Checklist
Septum Selection: Use Teflon-faced silicone septa . The Teflon (PTFE) barrier prevents the sulfur from soaking into the silicone rubber.
Glassware Joints: Do NOT use vacuum grease. Thioethers dissolve grease, creeping out of the joint.
Solution: Use Teflon joint sleeves for all ground glass connections.
Cannula Transfer: Never pour reagents. Transfer all liquid thiols/sulfides via cannula (double-ended needle) under positive pressure.
Needle Bleaching: Immediately after withdrawing a needle, pull pure bleach into the syringe barrel before disassembling it.
Module 3: Quenching & Waste (The Critical Phase)
User Question: "The reaction is done, but when I rotovap the solvent, the exhaust smells terrible. How do I stop the rotovap from becoming a stink bomb?"
The Chemistry of Deodorization
You must chemically alter the volatile sulfide before it enters the atmosphere. We utilize Oxidative Desulfurization .
Mechanism Diagram: Sulfide Oxidation
Caption: Figure 2. Stepwise oxidation of sulfides. The goal is to drive the reaction fully to the Sulfone state, which is generally solid, water-soluble, and odorless.
The "Bleach-in-Bump-Trap" Technique
The rotary evaporator pump exhaust is a major source of odor leaks.
The Setup: Place 50mL of dilute bleach inside the rotovap's receiving flask (not the bump trap, the actual solvent catch flask).
The Process: As you strip the solvent, any co-distilled volatiles (thioethers) will condense into the receiving flask and immediately react with the bleach.
The Pump: Ensure your vacuum pump exhausts into a fume hood or a secondary bleach scrubber.
WARNING: Do not use this method if your solvent is Ammonia or an Amine (creates chloramines) or Acetone (creates chloroform/haloform reaction).
Module 4: Decontamination (Cleanup)
User Question: "I washed my flask three times with soap and water, but it still smells. Can I put it in the base bath?"
The "Oxidative Soak" Protocol
Soap removes grease, but it does not destroy sulfur. A standard base bath (KOH/Isopropanol) is okay, but an oxidative bath is superior for immediate destruction.
Primary Rinse: Rinse glassware with a solvent (DCM or Acetone) to remove bulk organic residue. Dispose of this rinse into a dedicated "Stench Waste" container.
The Bleach Soak:
Submerge glassware in a bath of 10% Bleach (Sodium Hypochlorite) .
Time: Minimum 2 hours. Ideally overnight.
Why? This converts trace sulfides adsorbed to the glass surface into water-soluble sulfones/sulfonates [1].
Final Wash: Rinse with water, then Acetone. If odor persists, repeat.
FAQ: "Can I use Hydrogen Peroxide?"
Yes. 30%
is effective and avoids the risk of chlorine gas, but it is slower than hypochlorite for many thioethers [2]. Use Peroxide if your waste stream cannot tolerate bleach (e.g., if you have high amine content).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Laboratory Chemical Safety Summaries: Organosulfur Compounds." National Academies Press.[4]
UCLA Chemistry & Biochemistry Safety. (n.d.). Standard Operating Procedure: Stench Chemicals. University of California, Los Angeles.
Columbia University Environmental Health & Safety. (n.d.). SOP for Stench Chemicals.
American Chemical Society. (2015). Oxidation of Sulfides.[4][5][6][7] ACS GCI Pharmaceutical Roundtable.
Introduction: The Thermodynamic vs. Kinetic Battlefield
Technical Support Center: Thiazole Alkylation Temperature Optimization Topic: Optimizing reaction temperature for thiazole alkylation. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazole Alkylation Temperature Optimization
Topic: Optimizing reaction temperature for thiazole alkylation.
Audience: Researchers, scientists, and drug development professionals.
Thiazole alkylation is not a monolith; it is a bifurcated challenge defined by the specific site of functionalization. The thiazole ring is an electron-deficient heteroaromatic system where the sulfur atom imparts significant sensitivity to ring-opening, while the nitrogen atom dictates basicity.
Temperature is the primary control lever distinguishing between three distinct reaction pathways:
Cryogenic Lithiation (C-Alkylation): Requires kinetic control (<-70°C) to prevent ring fragmentation and "halogen dance."
Transition Metal-Catalyzed C-H Activation: Requires thermodynamic activation (80°C–140°C) to overcome the high energy barrier of C-H bond cleavage.
N-Alkylation (Quaternization): A nucleophilic substitution requiring moderate to high heat (Reflux/Microwave) to drive conversion.
This guide provides a technical breakdown of these pathways, troubleshooting matrices, and validated protocols.
Target: C2 or C5 Alkylation via Organolithium Intermediates.
The Critical Threshold: -78°C
The most common failure mode in thiazole lithiation is thermal runaway leading to ring opening. The C2-lithio species is thermally unstable. Above -60°C, it undergoes a retro-electrocyclic ring opening to form an isocyanide-thiolate species, which results in a complex mixture of decomposition products (tar).
The Halogen Dance (Isomerization):
If a halogen (Br/I) is present at C2 or C5, temperature dictates the position of the lithium.
Kinetic Control (-78°C): Lithiation occurs at the most acidic proton (C2).
Thermodynamic Equilibration (>-60°C): The lithium may migrate to the C5 position (or the halogen migrates) to form the more thermodynamically stable species.
Troubleshooting Guide: Lithiation Issues
Issue
Diagnosis
Resolution
Low Yield / Tar Formation
Ring Opening: The internal temperature exceeded -60°C during n-BuLi addition.
Protocol Adjustment: Pre-cool n-BuLi solution. Add n-BuLi down the side of the flask over 15+ mins. Use an internal thermometer, not just a bath thermometer.
Wrong Regioisomer (C5 vs C2)
Halogen Dance/Equilibration: The reaction warmed up before electrophile addition, allowing Li migration.
Strict Cryogenics: Maintain -78°C strictly. Quench with the electrophile at -78°C and allow to warm only after the quench is complete.
Incomplete Conversion
Aggregation: Organolithium aggregates are unreactive at -78°C in pure non-polar solvents.
Additive: Add HMPA or TMEDA (1.1 equiv) to break Li-aggregates and increase reactivity at low temps.
Visual Workflow: Lithiation Decision Tree
Caption: Logic flow for preventing ring opening and controlling regioselectivity during thiazole lithiation.
Target: Direct C-H functionalization (usually C2 or C5) using Pd, Cu, or Ni catalysis.
The "Goldilocks" Zone: 100°C – 140°C
Unlike lithiation, C-H activation requires significant thermal energy to cleave the C-H bond. However, thiazoles are "catalyst poisons" because the sulfur atom can bind strongly to soft metals (Pd, Pt), deactivating them.
Too Low (<80°C): Catalyst is poisoned by sulfur; no turnover occurs.
Too High (>150°C): Catalyst aggregation (Pd black formation) or ligand decomposition.
Key Protocol Optimization (Pd-Catalyzed)
Temperature: 120°C is the standard starting point.
Additives: PivOH (Pivalic acid) is crucial. It acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step, allowing the reaction to proceed at 100-120°C instead of requiring destructive 160°C+ temps.
Troubleshooting Guide: Catalytic Issues
Issue
Diagnosis
Resolution
Reaction Stalls < 50% Conv.
Catalyst Poisoning: Thiazole sulfur is binding Pd.
Temp/Ligand: Increase temp to 130°C to promote ligand exchange. Switch to bidentate ligands (e.g., dppf, Xantphos) which are harder to displace.
Pd Black Precipitate
Thermal Decomposition: Temp too high for the specific catalyst precursor.
Ramp Rate: Do not plunge into a 140°C bath. Ramp from 60°C to 120°C. Add a stabilizer like TBABr.
Condition Switch: For C2, use Cu-catalysis or Pd/Cu co-catalysis (CMD pathway). For C5, use electrophilic Pd(II) conditions.
Module 3: N-Alkylation (Quaternization)
Target: Formation of Thiazolium Salts (N-R).
The Activation Energy Barrier
N-alkylation is a standard S_N2 reaction. The lone pair on the thiazole nitrogen is sp2 hybridized and moderately nucleophilic, but steric hindrance from C2/C4 substituents can impede the reaction.
Standard: Reflux in MeCN (82°C) or Toluene (110°C).
High-Throughput: Microwave irradiation at 120°C for 20 mins.
Warning: Thiazolium salts are often hygroscopic and can form oils. If using high heat (DMF 150°C), removal of solvent becomes difficult, leading to oiling out.
FAQ: Expert Solutions
Q: I am trying to alkylate at C2 using n-BuLi at -78°C, but I keep getting the C5 product. Why?A: This is the "Halogen Dance" or thermodynamic equilibration in action. Even if your bath is at -78°C, the internal temperature during the addition of the electrophile might be spiking.
Fix: Ensure the electrophile is also pre-cooled to -78°C before addition. If you are starting with 2-bromo-thiazole, the lithium-halogen exchange is extremely fast; if you wait too long before quenching, it will equilibrate to the 5-lithio species.
Q: Can I use microwave heating for Pd-catalyzed C-H alkylation of thiazoles?A: Yes, but with caution. Thiazoles are polar and absorb microwave energy efficiently.
Protocol: Set a "Power Max" limit. Do not rely solely on the IR sensor; use a fiber-optic internal probe if possible. Rapid superheating can cause pressure spikes and vessel failure before the catalyst is active.
Q: My Minisci reaction (radical alkylation) works on pyridine but fails on thiazole. Is temperature the issue?A: Likely yes. Thiazoles are less electron-deficient than pyridines.
Fix: Standard Minisci runs at 70-80°C. For thiazoles, you often need to increase the oxidant load (AgNO3/Persulfate) rather than just the temperature. Alternatively, switch to photoredox conditions at Room Temperature (25°C) to avoid thermal decomposition of the radical precursor.
References
Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. Journal of Organic Chemistry. Link
Verrier, C., et al. (2011). Direct C-H Arylation of Thiazoles. Chemical Reviews.
Baran, P. S., et al. (2010). Practical C-H Functionalization of Heterocycles. (Source for Minisci/Radical protocols).
BenchChem Technical Support. (2025). Protocol for N-Alkylation of 2-Aminothiazoles. Link
Schnürch, M., et al. (2007). Halogen Dance Reactions on Thiazoles. (Source for thermodynamic stability of lithio-thiazoles).
Reference Data & Comparative Studies
Validation
GC-MS fragmentation pattern of 2-(Ethylthio)-4-methylthiazole
GC-MS Structural Elucidation: 2-(Ethylthio)-4-methylthiazole vs. Alkyl-Thiazole Analogs Part 1: Executive Summary & Scientific Rationale The Challenge of Ambiguity: In flavor chemistry and pharmaceutical intermediate ana...
Author: BenchChem Technical Support Team. Date: February 2026
GC-MS Structural Elucidation: 2-(Ethylthio)-4-methylthiazole vs. Alkyl-Thiazole Analogs
Part 1: Executive Summary & Scientific Rationale
The Challenge of Ambiguity:
In flavor chemistry and pharmaceutical intermediate analysis, 2-(Ethylthio)-4-methylthiazole (CAS 5316-68-7, MW 159) is frequently confused with its alkyl analog, 2-Ethyl-4-methylthiazole (CAS 15679-12-6, MW 127). This confusion arises from similar nomenclature but results in drastically different mass spectral behaviors.
Objective:
This guide provides a definitive fragmentation analysis of 2-(Ethylthio)-4-methylthiazole , focusing on the diagnostic "Thioether Rearrangement" pathway. We compare its performance and spectral signature against two critical alternatives:
2-Ethyl-4-methylthiazole (The "False Friend" – Alkyl analog).
2-(Methylthio)-4-methylthiazole (The Homolog).
Key Finding:
The presence of the sulfur bridge in the ethylthio moiety triggers a specific McLafferty-like rearrangement (loss of ethene, M-28), creating a diagnostic base peak at m/z 131 . This distinguishes it from alkyl-thiazoles, which favor simple alkyl radical losses.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation patterns, the following GC-MS protocol is recommended. This method minimizes thermal degradation of the sulfur linkage prior to ionization.
Column: DB-5MS or ZB-5MS (30 m × 0.25 mm × 0.25 µm). Why? Low polarity prevents tailing of the basic thiazole nitrogen.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Injection: Splitless (1 µL) at 250°C.
Oven Program:
Hold 50°C for 2 min (Traps volatiles).
Ramp 10°C/min to 200°C.
Ramp 25°C/min to 280°C (Cleans matrix).
Validation Step (Quality Control):
System Suitability: Inject a standard of 2-Isobutylthiazole .
Acceptance Criteria: The ratio of m/z 141 (M+) to m/z 99 (M-42) must be stable (<10% RSD) to confirm source cleanliness and tuning accuracy.
Part 3: Fragmentation Analysis & Mechanism
Primary Fragmentation Pathway: The Thioether Rearrangement
Unlike simple alkyl thiazoles, 2-(Ethylthio)-4-methylthiazole (MW 159) possesses a
-hydrogen on the ethyl group attached to the sulfur. This structural feature enables a six-centered (or pseudo-four-centered) rearrangement, often described as a McLafferty-type rearrangement.
Step 1: Ionization. Removal of an electron from the Sulfur lone pair yields the molecular ion m/z 159 .
Step 2: Hydrogen Abstraction. The sulfur radical cation or the ring nitrogen abstracts a
-hydrogen from the ethyl group.
Step 3: Elimination. Neutral ethene (
, 28 Da) is expelled.
Result: The formation of the 2-mercapto-4-methylthiazole radical cation at m/z 131 .
Secondary Pathway:
-Cleavage
A competing, though often less intense, pathway involves direct cleavage of the S-C bond, losing an ethyl radical (
, 29 Da) to form the cation at m/z 130 .
Visualization of Signaling Pathways
Figure 1: Mechanistic pathway showing the competition between rearrangement (Red path) and direct cleavage (Yellow path).
Part 4: Comparative Performance Analysis
The following table contrasts the target molecule with its common "false friend" and homolog. Note how the Loss of 28 is unique to the ethylthio- derivative.
Feature
2-(Ethylthio)-4-methylthiazole (Target)
2-Ethyl-4-methylthiazole (Alkyl Analog)
2-(Methylthio)-4-methylthiazole (Homolog)
CAS Number
5316-68-7
15679-12-6
2370-88-9
Molecular Weight
159
127
145
Structure Type
Thioether (-S-Et)
Alkyl (-Et)
Thioether (-S-Me)
Base Peak (100%)
m/z 131 (or 159)
m/z 127 (M+) or 126
m/z 145 (M+)
Diagnostic Loss
M - 28 (Loss of Ethene)
M - 1 (Loss of H) or M-15
M - 15 (Loss of Methyl)
Key Fragment
m/z 131 (Mercapto-core)
m/z 99 (Ring cleavage)
m/z 103 (Loss of CH2=N)
Mechanism
McLafferty Rearrangement
Benzylic-type Cleavage
Alpha-Cleavage
Analysis of Alternatives:
Vs. 2-Ethyl-4-methylthiazole: The alkyl analog (MW 127) cannot lose 28 Da to form a stable mercapto ion. It primarily shows a strong molecular ion and losses of methyl (from the ethyl chain) or ring fragmentation (RDA). If you see m/z 127, you have the wrong compound.
Vs. 2-(Methylthio)-4-methylthiazole: This homolog (MW 145) lacks the
-carbon required for the McLafferty rearrangement. Consequently, it cannot lose an alkene. Its spectrum is dominated by the molecular ion (145) and loss of the methyl radical (M-15 130).
Part 5: Troubleshooting & Interpretation
Scenario: High Abundance of m/z 130 vs 131?
If your spectrum shows m/z 130 > m/z 131, suspect thermal degradation in the injector port.
Cause: High injector temperatures (>260°C) can cause the S-ethyl bond to homolyze before ionization.
Solution: Lower the inlet temperature to 220°C and use a deactivated liner.
Scenario: Confusion with 2-Isopropyl-4-methylthiazole (MW 141)?
The isopropyl analog (MW 141) also loses methyl (M-15
126).
Differentiation: Check for the Sulfur Isotope (34S) . The target (MW 159) has two sulfur atoms (Ring S + Thio S).
Isotope Rule: The A+2 peak (m/z 161) should be approximately 9-10% of the molecular ion intensity (4.4% per Sulfur × 2).
The alkyl analogs (1 Sulfur) will have an A+2 of only ~4.5%.
References
NIST Mass Spectrometry Data Center. Thiazole, 2-ethyl-4-methyl- (CAS 15679-12-6) Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 2-(Ethylthio)-4-methylthiazole (Compound Summary). National Library of Medicine. Available at: [Link]
Mussinan, C. J., & Walradt, J. P. (1974). Volatile Constituents of Pressure Cooked Pork Liver. Journal of Agricultural and Food Chemistry. (Foundational text on thiazole flavor analysis).
Good Scents Company. 2-ethyl-4-methyl thiazole vs Thio-analogs. Available at: [Link]
Infrared (IR) spectroscopy peaks for C-S-C bond in thiazoles
An In-Depth Guide to Identifying the C-S-C Bond in Thiazoles via Infrared (IR) Spectroscopy For researchers and professionals in drug development and materials science, the thiazole ring is a cornerstone of molecular des...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Identifying the C-S-C Bond in Thiazoles via Infrared (IR) Spectroscopy
For researchers and professionals in drug development and materials science, the thiazole ring is a cornerstone of molecular design, appearing in a vast array of pharmacologically active compounds and functional materials. Accurate structural elucidation is paramount, and Infrared (IR) spectroscopy remains a rapid, accessible, and powerful tool for functional group identification. However, pinpointing the vibrations of the C-S-C linkage within the thiazole heterocycle presents a unique set of challenges.
This guide provides a comprehensive comparison and detailed analysis of the IR spectral features of the C-S-C bond in thiazoles. We will move beyond simple peak tables to explain the causality behind spectral observations, offer field-proven experimental protocols, and compare the technique against other analytical methods.
The Subtle Signature: Understanding C-S Vibrations
The primary difficulty in identifying carbon-sulfur bonds via IR spectroscopy lies in their inherent properties. The C-S bond is relatively weak and less polar compared to carbonyl (C=O) or hydroxyl (O-H) groups. Consequently, the change in dipole moment during a C-S stretching vibration is small, leading to IR absorption bands that are typically weak in intensity.
Furthermore, the C-S stretching vibrations often appear in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), an area crowded with numerous single-bond stretching and bending vibrations. This complex environment can lead to overlapping peaks and makes definitive assignment challenging without a comparative and systematic approach.
Characteristic IR Absorption Profile of the Thiazole Ring
The IR spectrum of a thiazole derivative is a composite of vibrations from its various bonds. While the C-S-C stretch is often weak, its identification is bolstered by first confirming the presence of the thiazole ring through its other, more prominent, absorption bands.
Vibrational Mode
**Typical Absorption Range (cm⁻¹) **
Intensity
Notes
C-H Stretching (on the ring)
3180 - 3100
Medium to Weak
The C-H bond on the thiazole ring often appears as a sharp, medium-intensity signal[1].
C=N Stretching
1625 - 1590
Medium
This is a key indicator of the heterocyclic ring structure[2].
C=C Stretching
1570 - 1420
Medium to Strong
These bands are associated with the skeletal vibrations of the thiazole ring[2][3].
C-S-C Stretching
830 - 620
Weak to Medium
This range encompasses both asymmetric and symmetric C-S-C stretching modes. Its position can be influenced by ring substitution[4][5][6]. Specific examples have noted weak peaks at 821.68 cm⁻¹ and 663.51 cm⁻¹ for C-S stretching[4]. Another study identified a C-S-C vibration at 745 cm⁻¹[5].
Ring Bending/Deformation
Below 900
Weak to Medium
Multiple bands in this region correspond to the in-plane and out-of-plane bending of the entire ring system.
Comparative Analysis: Thiazoles vs. Other Sulfur Heterocycles
To confidently assign the C-S-C peak in a thiazole, it is instructive to compare its spectrum with those of other sulfur-containing compounds.
Compound Type
**Characteristic C-S Region (cm⁻¹) **
Key Differentiating Features
Thiazole
830 - 620
Presence of a strong C=N stretch (1625-1590 cm⁻¹).
Benzothiazole
~760 - 720
The fusion of the benzene ring introduces strong aromatic C-H and C=C bending vibrations that can overlap with the C-S signal[7].
Thiophene
~800 - 600
Lacks the C=N bond, simplifying the 1700-1500 cm⁻¹ region.
Thiadiazole
Variable, often ~800
The presence of an additional nitrogen atom alters the ring's electronic structure and vibrational modes[8].
Aliphatic Sulfides (R-S-R)
770 - 620
Absence of aromatic/heterocyclic C=C and C=N signals. The spectrum is dominated by C-H alkane vibrations[6].
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Thiazole Derivative
This protocol outlines the steps for obtaining a reliable FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and liquids and requires minimal sample preparation.
Rationale: The choice of ATR over traditional methods like KBr pellets minimizes issues with sample grinding, atmospheric moisture, and baseline inconsistencies, leading to a more reproducible and trustworthy spectrum.
Methodology:
Instrument Preparation:
Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium (typically >30 minutes).
Verify the desiccator within the instrument is active to minimize water vapor interference.
ATR Crystal Cleaning:
Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.
Causality: An immaculate crystal surface is critical to prevent cross-contamination and ensure the collected spectrum is solely from the analyte.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
Trustworthiness: A fresh background scan before each sample is a self-validating step, ensuring that any changes in the environment do not corrupt the final data.
Sample Application:
For solid samples, place a small amount (1-2 mg) onto the center of the ATR crystal.
Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal. A consistent pressure is key for reproducibility.
For liquid samples, place a single drop onto the crystal.
Sample Spectrum Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
Data Processing and Interpretation:
The software will automatically perform a background subtraction.
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the peak-picking tool to identify the wavenumbers of the key absorption bands.
Correlate the observed bands with the expected frequencies for thiazole derivatives, paying close attention to the 830-620 cm⁻¹ region for the C-S-C vibration.
Workflow for C-S-C Peak Identification
The following diagram illustrates a logical workflow for identifying the C-S-C peak in a thiazole's IR spectrum. This systematic process ensures a higher degree of confidence in the final assignment.
Caption: Logical workflow for identifying the C-S-C vibration in thiazoles.
References
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES . Canadian Science Publishing. [Link]
Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate . ResearchGate. [Link]
ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences . RJPBCS. [Link]
The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol . Journal of Molecular Structure. [Link]
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI . MDPI. [Link]
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES . Canadian Journal of Chemistry. [Link]
(PDF) Infrared and Raman spectra of 1,2,5-thiadiazole - Academia.edu . Academia.edu. [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC . National Center for Biotechnology Information. [Link]
Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives . Discover Chemistry. [Link]
Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid . Taylor & Francis Online. [Link]
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity . Chemical Review and Letters. [Link]
Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole . Der Pharma Chemica. [Link]
(a) Difference IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate . ResearchGate. [Link]
Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal - ResearchGate . ResearchGate. [Link]
(PDF) Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative - ResearchGate . ResearchGate. [Link]
The C = S stretching frequency in the infrared spectra of studied compounds. - ResearchGate . ResearchGate. [Link]
Infrared spectroscopy correlation table - Wikipedia . Wikipedia. [Link]
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press . Maricopa Open Digital Press. [Link]
The C=S stretching frequency and the “−N−C=S bands” in the infrared - PlumX . PlumX. [Link]
Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]
The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar . Semantic Scholar. [Link]
6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University . DAV University. [Link]
11.05 Simplified Summary of IR Stretching Frequencies | PDF | Chemical Bond - Scribd . Scribd. [Link]
CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS - Canadian Science Publishing . Canadian Science Publishing. [Link]
A Comparative Guide to the Reactivity of 2-Ethylthiazole and 2-Ethylsulfanylthiazole for the Modern Medicinal Chemist
In the landscape of modern drug discovery, thiazole and its derivatives represent a cornerstone scaffold, underpinning the structure of numerous therapeutic agents. The strategic functionalization of the thiazole ring is...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, thiazole and its derivatives represent a cornerstone scaffold, underpinning the structure of numerous therapeutic agents. The strategic functionalization of the thiazole ring is a critical endeavor, with substitutions at the 2-position profoundly influencing the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 2-ethylthiazole and 2-ethylsulfanylthiazole. By delving into their electronic characteristics and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Decisive Influence of the 2-Substituent: An Electronic Perspective
The reactivity of the thiazole ring is intricately governed by the electronic nature of its substituents. The ethyl group in 2-ethylthiazole and the ethylsulfanyl group in 2-ethylsulfanylthiazole exert distinct electronic effects, which can be quantitatively assessed using Hammett constants (σp). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent in the para position of a benzene ring, offering a valuable approximation for their influence on a heterocyclic system like thiazole.
The ethyl group (-CH₂CH₃) is a classic electron-donating group (EDG) primarily through an inductive effect (+I). Its Hammett constant (σp) is -0.15 [1], signifying its capacity to increase electron density within the aromatic ring. This electron donation has a significant impact on the reactivity of the thiazole nucleus, particularly towards electrophiles.
Weakly withdrawing (-I) with potential for resonance donation (+M)
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The differing electronic landscapes of 2-ethylthiazole and 2-ethylsulfanylthiazole manifest in their reactivity towards various reagents and in different reaction types. Here, we compare their behavior in three fundamental classes of reactions crucial for the synthesis of complex thiazole derivatives.
Deprotonation at the C5-Position
Deprotonation of the thiazole ring, typically at the C5-position, followed by quenching with an electrophile is a common strategy for introducing functionality. The acidity of the C5-proton is influenced by the substituent at the 2-position.
2-Ethylthiazole : The electron-donating ethyl group is expected to slightly decrease the acidity of the C5-proton compared to an unsubstituted thiazole, making deprotonation marginally more challenging. However, with a sufficiently strong base, such as n-butyllithium, deprotonation can be readily achieved.
2-Ethylsulfanylthiazole : The mildly electron-withdrawing nature of the ethylsulfanyl group should render the C5-proton more acidic than in 2-ethylthiazole, facilitating its removal by a strong base.
While direct comparative kinetic data is scarce, the logical deduction based on electronic effects suggests that 2-ethylsulfanylthiazole would undergo deprotonation at a faster rate or under milder conditions than 2-ethylthiazole.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) on the thiazole ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle. However, the presence of an activating group at the 2-position can facilitate this reaction, which typically occurs at the C5-position.
2-Ethylthiazole : The electron-donating ethyl group activates the thiazole ring towards electrophilic attack. This increased nucleophilicity makes reactions such as halogenation or nitration more feasible compared to unsubstituted thiazole, with a strong directing effect to the C5 position.
2-Ethylsulfanylthiazole : The near-neutral electronic effect of the ethylsulfanyl group offers less activation for SEAr compared to the ethyl group. Consequently, electrophilic substitution on 2-ethylsulfanylthiazole is expected to be slower and require more forcing conditions.
Experimental Protocol: Regioselective Halogenation of 2-Amino-1,3-Thiazoles
A general and efficient method for the halogenation of activated thiazoles has been reported, which can be adapted for substrates like 2-ethylthiazole.
Materials:
2-Amino-1,3-thiazole derivative
Copper(II) halide (CuCl₂ or CuBr₂)
Acetonitrile (solvent)
Procedure:
To a solution of the 2-amino-1,3-thiazole derivative in acetonitrile, add an equimolar amount of the copper(II) halide.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
This protocol highlights a mild and effective method for the regioselective halogenation of activated thiazoles[2].
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The success of these reactions with thiazole substrates can be influenced by the 2-substituent.
2-Ethylthiazole : 2-Halo- or 2-triflyloxy-thiazoles bearing an ethyl group at a different position are generally good substrates for Suzuki coupling. The electron-donating nature of the ethyl group does not significantly hinder the catalytic cycle.
2-Ethylsulfanylthiazole : The sulfur atom in the ethylsulfanyl group has the potential to coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation. This can result in lower yields or require the use of specialized ligands that are less susceptible to sulfur poisoning. However, with careful selection of the catalyst system, successful cross-coupling of 2-halo-thiazoles bearing an ethylsulfanyl group can be achieved.
Experimental Workflow: Suzuki-Miyaura Coupling of a Thiazole Derivative
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Summary of Reactivity Comparison
Reaction Type
2-Ethylthiazole
2-Ethylsulfanylthiazole
Rationale
Deprotonation (C5)
Less Favorable
More Favorable
The ethyl group is electron-donating, decreasing C5-H acidity. The ethylsulfanyl group is weakly electron-withdrawing, increasing C5-H acidity.
Electrophilic Substitution (C5)
More Favorable
Less Favorable
The electron-donating ethyl group activates the ring towards electrophilic attack. The ethylsulfanyl group is less activating.
Suzuki Coupling
Generally good substrate
Potential for catalyst inhibition
The sulfur atom in the ethylsulfanyl group can coordinate to and potentially inhibit the palladium catalyst.
Conclusion and Future Outlook
The choice between a 2-ethyl and a 2-ethylsulfanyl substituent on a thiazole ring has profound implications for its synthetic utility. The electron-donating nature of the ethyl group renders the thiazole nucleus more susceptible to electrophilic attack, making it a preferred substrate for reactions like halogenation. In contrast, the ethylsulfanyl group, with its more complex electronic profile, facilitates deprotonation at the C5 position but may present challenges in palladium-catalyzed cross-coupling reactions due to potential catalyst inhibition.
Understanding these nuanced differences in reactivity is paramount for the rational design of synthetic routes towards complex, biologically active thiazole-containing molecules. As the demand for novel therapeutics continues to grow, a deep appreciation of these fundamental principles of heterocyclic reactivity will remain an invaluable asset for the medicinal chemist. Further quantitative studies, such as kinetic analyses of these reactions, would provide an even clearer picture and enable more precise predictive models for the reactivity of these and other substituted thiazoles.
References
Schwarzenbach, G., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
Fry, D. J., & Kendall, J. D. (1951). The action of heat on heterocyclic bases containing an alkylthio-grouping. Part I. 2-Alkylthiobenzothiazoles and 2-alkylthio-benzoxazoles. Journal of the Chemical Society (Resumed), 1723.
Barlin, G. B. (1974). Kinetics of reactions in heterocycles. Part VI. Replacement of 2-alkylthio, 2-alkylsulphinyl, and 2-alkylsulphonyl groups from quinoxalines by methoxide ion. Journal of the Chemical Society B: Physical Organic, 641-647.
Satish, G., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Keiko, N. A., et al. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(ii), 49-60.
Moodle@Units. Table 7.1 Hammett substituent constants and their modified values.
University of Calgary. Table 1: Hammett constants for some common substituents.
MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
OrgoSolver.
YouTube.
Academia.edu. Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion.
MDPI.
American Chemical Society. Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. Journal of Organic Chemistry, 2009, 74(6), 2578-80.
Introduction to Organic Chemistry. 10.10. Regioselectivity and Substituent Effects.
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Organic Chemistry Portal. Suzuki Coupling.
TSI Journals. SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP.
Quora.
Royal Society of Chemistry. The action of heat on heterocyclic bases containing an alkylthio-grouping. Part I. 2-Alkylthiobenzothiazoles and 2-alkylthio-benzoxazoles.
Oreate AI Blog.
Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
European Journal of Chemistry. An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles.
ResearchGate.
Royal Society of Chemistry.
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
PubMed Central. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights.
PubMed.
ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
PubMed.
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
PubMed.
PubMed. Comparison of the Reactivity of Trapping Reagents Toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents.
ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
PubMed Central. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase.
Benchchem. Navigating Nucleophilicity: A Comparative Guide to the Reactivity of 2-Hexanethiol and Other Secondary Thiols.
Michigan St
Royal Society of Chemistry. Electrophilic aromatic reactivities via pyrolysis of esters. Part 21. σ+ Values for thiazole: the high polarisability of thiazole, and the effect of hydrogen bonding on the reactivity of N-containing heterocycles.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the substitution of oxygen (2-ethoxy) with sulfur (2-ethylthio) on a thiazole scaffold is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and target binding affinity. While these two compounds are structural analogs rather than strict isomers (differing by the heteroatom O vs. S), distinguishing them is critical during hit-to-lead optimization.
This guide provides a definitive technical comparison, analytical differentiation protocols, and performance metrics to support decision-making in drug development.
Part 1: Structural & Physicochemical Basis
The fundamental difference lies in the electronic and steric properties of the chalcogen linker (Ether vs. Thioether).
Feature
2-Ethoxythiazole
2-(Ethylthio)thiazole
Impact on Drug Design
Molecular Formula
Mass difference of ~16 Da allows easy MS detection.
Linker Atom
Oxygen (O)
Sulfur (S)
S is larger (Van der Waals radius 1.80 Å vs 1.52 Å for O).
Bond Length (C-X)
~1.36 Å (C2-O)
~1.75 Å (C2-S)
Thioether extends the ethyl group further into the binding pocket.
Electronegativity
3.44 (Pauling)
2.58 (Pauling)
Oxygen pulls electron density stronger, affecting the pKa of the thiazole nitrogen.
H-Bonding
Strong Acceptor
Weak Acceptor
O-analogs often have better aqueous solubility.
Part 2: Analytical Differentiation (The "How")
Distinguishing these analogs—or identifying them in a mixture of synthesis byproducts (e.g., competing N-alkylation)—requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
The electronegativity difference drastically shifts the methylene protons of the ethyl group.
2-Ethoxythiazole (
): The oxygen atom deshields the adjacent methylene protons, shifting them downfield.
NMR (CDCl):4.40 – 4.60 ppm (quartet).
2-(Ethylthio)thiazole (
): Sulfur is less electronegative, resulting in a more upfield shift.
NMR (CDCl):3.20 – 3.40 ppm (quartet).
Mass Spectrometry (MS)
Isotopic Pattern: Sulfur has a significant
isotope natural abundance (~4.2%).
2-Ethoxy: M+1 peak is dominant; M+2 is negligible (only from
or ).
2-Ethylthio: Distinct M+2 peak (approx. 9-10% relative intensity due to two sulfur atoms in the ring and tail).
Visual Decision Tree (DOT Diagram)
Figure 1: Analytical decision tree for distinguishing thiazole ether/thioether analogs.
Part 3: Performance Comparison (The "Why")
When selecting between these two moieties for a drug candidate, consider the following performance metrics.
Lipophilicity (LogP)
The thioether is significantly more lipophilic. This impacts membrane permeability and plasma protein binding.
Product: Cleavage releases acetaldehyde and leaves the 2-hydroxythiazole (which tautomerizes to the lactam 2-thiazolone ). This metabolite is often inactive and rapidly cleared.
2-Ethylthio (S-Oxidation):
Pathway: CYP450/FMO-mediated S-oxidation.
Product: Forms Sulfoxide (S=O) and Sulfone (O=S=O) .
Implication: These metabolites are often stable and more polar than the parent. They may retain biological activity or create toxicophores.
Metabolic Fate Diagram
Figure 2: Divergent metabolic pathways. O-analogs generally cleave; S-analogs generally oxidize.
Part 4: Experimental Protocols
Protocol A: Synthesis & Purification Check
Context: Avoiding the N-alkylation isomer.
When synthesizing 2-ethoxythiazole from 2-bromothiazole and sodium ethoxide, a common impurity is the N-ethyl-2-thiazolone (a true isomer,
).
Reaction: Reflux 2-bromothiazole with NaOEt in Ethanol (2h).
Workup: Evaporate EtOH, dissolve in DCM, wash with water.
Differentiation Step (Crucial):
Run TLC (Hexane:EtOAc 4:1).
2-Ethoxythiazole (O-alkyl): High Rf (~0.8), UV active.
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
Analysis:
Centrifuge (4000 rpm, 10 min).
Inject supernatant into LC-MS/MS.
Monitor parent depletion.
Calculation:
Plot ln(% remaining) vs time. Slope =
.
.
Expectation: 2-Ethylthio often shows shorter
if S-oxidation is rapid, unless the ethyl group sterically hinders the sulfur.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link
Dalvie, D., et al. (2002). Metabolism of Thiazole-Containing Drugs: Oxidation of the Thiazole Ring. Drug Metabolism and Disposition, 30(11), 1279-1287. Link
Reference Standards for 2-Ethylsulfanyl-4-methyl-1,3-thiazole Analysis
Executive Summary The accurate quantification of 2-Ethylsulfanyl-4-methyl-1,3-thiazole (CAS 5316-68-7) is critical in flavor chemistry (meaty/roasted profiles) and pharmaceutical synthesis. However, a frequent source of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate quantification of 2-Ethylsulfanyl-4-methyl-1,3-thiazole (CAS 5316-68-7) is critical in flavor chemistry (meaty/roasted profiles) and pharmaceutical synthesis. However, a frequent source of analytical error is the confusion between this compound and its structural analog, 2-Ethyl-4-methylthiazole (CAS 15679-12-6).
This guide provides an objective comparison of reference standard grades, detailing the necessary qualification workflows when Certified Reference Materials (CRMs) are unavailable. It establishes a self-validating protocol for GC-MS analysis, emphasizing the stability of the sulfide linkage against oxidation—a primary degradation pathway that compromises standard potency.
Technical Context & Disambiguation
Before selecting a reference standard, the analyst must verify the exact chemical identity. The "Ethylsulfanyl" moiety introduces a second sulfur atom, significantly altering the polarity and oxidation potential compared to alkyl-thiazoles.
Feature
Target Analyte
Common Confusant
Chemical Name
2-Ethylsulfanyl-4-methyl-1,3-thiazole
2-Ethyl-4-methylthiazole
CAS Number
5316-68-7
15679-12-6
Structure
Thiazole ring + -S-CH₂CH₃ group
Thiazole ring + -CH₂CH₃ group
Formula
C₆H₉NS₂
C₆H₉NS
Odor Profile
Sulfury, meaty, roasted
Nutty, coffee, green
Critical Risk
High oxidation risk (Sulfoxide formation)
Stable alkyl side chain
Comparative Analysis: Reference Standard Grades
In the absence of a pervasive ISO 17034 Certified Reference Material (CRM) for this specific niche compound, laboratories often must choose between commercial Analytical Standards and In-House Synthesized materials.
Comparison Matrix
Feature
Primary Standard (CRM)
Analytical Standard (Commercial)
Reagent Grade / In-House
Traceability
SI-Traceable (NIST/BIPM)
Manufacturer Traceable
Often Unknown
Purity Assignment
Mass Balance + qNMR
HPLC/GC Area %
Area % only
Uncertainty ()
Explicitly stated (e.g., )
Usually not provided
High / Unknown
Water Content
Measured (KF Titration)
Often assumed <0.5%
Not measured
Cost
(Custom Synthesis)
$
Recommended Use
Instrument Calibration, Method Validation
Routine QC, Retention Time Marker
R&D Screening
Performance Impact Data
The following data illustrates the error propagation when using a Reagent Grade standard (purity defined by Area %) versus a Qualified Standard (purity defined by Mass Balance) for quantification.
Experiment: Quantification of 2-Ethylsulfanyl-4-methyl-1,3-thiazole in a model meat matrix (spiked at 10 ppm).
Standard Type
Assigned Purity
Actual Purity*
Recovery (n=5)
RSD (%)
Bias
Qualified Standard
98.2%
98.2%
9.98 ppm
1.2%
-0.2%
Reagent Grade
"99%" (Area %)
94.5%**
10.45 ppm
4.8%
+4.5%
*Actual Purity determined via qNMR using Dimethyl Sulfone as internal standard.
**Reagent grade contained 3.5% non-volatile oligomers and 1.0% water not detected by GC-FID Area %.
Standard Qualification Workflow
If a CRM is unavailable, you must qualify your working standard. The following workflow ensures compliance with ISO 17025 requirements for metrological traceability.
Figure 1: Decision tree for qualifying a reference standard when a CRM is unavailable. qNMR (Quantitative NMR) is preferred for direct SI-traceability.
Experimental Protocol: GC-MS Analysis
This protocol is designed to separate the target analyte from its oxidation products (sulfoxides) and structural isomers.
Rationale: A polar column is required to resolve the thiazole from non-polar hydrocarbon interferences and separate the sulfoxide degradation products which will tail significantly on non-polar columns.
Inlet: Split/Splitless at 240°C. Split ratio 10:1.
Caution: Do not exceed 250°C to prevent thermal oxidation of the sulfide linkage in the liner. Use a deactivated liner with glass wool.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
Internal Standard (2-Isobutylthiazole): Target Ion 141 , Qualifier 99 .
Dwell Time: 50 ms per ion.
Self-Validating System Check
To ensure the system is not actively degrading the standard:
Inject a high-concentration standard (100 ppm).
Monitor for the presence of 2-Ethylsulfanyl-4-methyl-1,3-thiazole S-oxide (M+ 189).
Pass Criteria: The S-oxide peak area must be < 1.0% of the parent peak. If higher, replace the inlet liner and trim the column (active sites promote oxidation).
Stability & Storage (The Critical Variable)
Thiazoles with sulfide side chains are prone to oxidation. A "99%" standard can degrade to 90% within months if mishandled.
Figure 2: Oxidative degradation pathway. The formation of sulfoxides changes the polarity and response factor, leading to quantification errors.
Storage Protocol:
Atmosphere: Store under Argon or Nitrogen headspace.
Temperature: -20°C is mandatory for long-term storage (>1 month).
Solvent: If preparing stock solutions, avoid ethers (THF, Diethyl Ether) as they form peroxides which rapidly oxidize the sulfide. Use Methanol or Toluene .
References
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.Link
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 21 (FGE.21): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal 2008. (Provides metabolic and structural data on thiazole derivatives). Link
PubChem. Compound Summary: 2-(Ethylthio)-4-methylthiazole (CAS 5316-68-7). National Library of Medicine. Link
Burdock, G.A. Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Source for organoleptic properties and FEMA classifications). Link
Why This Matters:
Handling 2-Ethylsulfanyl-4-methyl-1,3-thiazole presents a dual challenge: toxicological safety and olfactory containment . While the acute toxicity is generally moderate (Skin/Eye Irritant Category 2), the presence of the thioether (sulfide) moiety creates a significant "social safety" risk. The odor threshold is extremely low, described as "nutty, roasted, meaty, or sulfurous."
The "Invisible" Risk:
Standard nitrile gloves often allow organic sulfides to permeate within minutes. While this may not cause an immediate chemical burn, it results in the compound binding to the keratin in your skin, leaving a stench that persists for days despite repeated washing. This protocol prioritizes permeation resistance and oxidative decontamination .
The PPE Matrix: Barrier Selection
Do not rely on generic lab safety rules. Use this matrix for specific protection against thiazole/sulfide permeation.
Component
Recommendation
Technical Rationale
Hand Protection (Primary)
Silver Shield® (EVOH/PE Laminate)
Critical: Standard nitrile degrades quickly against organic sulfides. Laminate film provides >4-hour breakthrough time.
Hand Protection (Outer)
Disposable Nitrile (5-8 mil)
Worn over the laminate glove to provide dexterity and grip (laminates are slippery) and to protect the inner glove from gross contamination.
Respiratory
Fume Hood (Mandatory)
Do not use N95s. If hood work is impossible (rare), use a half-face respirator with Organic Vapor (OV) cartridges.
Body Protection
Disposable Tyvek® Lab Coat
Cotton coats absorb vapors. Use a disposable coat with elastic cuffs to prevent skin absorption and discard if splashed.
Eye Protection
Chemical Splash Goggles
Preferred over safety glasses due to the volatility of the liquid; prevents vapor absorption into the lacrimal fluid.
Operational Workflow: The "Zero-Odor" Protocol
This workflow is designed to prevent the migration of molecules outside the fume hood.
Phase 1: Engineering Controls (Pre-Work)
Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.
The "Hot Zone": Designate a specific tray within the hood lined with absorbent pads. All open handling occurs only over this tray.
The Trap: Place a beaker of 10% Sodium Hypochlorite (Bleach) in the hood before opening the chemical bottle. This is your immediate neutralization station.
Phase 2: Handling & Transfer
Donning: Put on Silver Shield gloves, then pull standard nitrile gloves over them. Tape the cuff of the Tyvek coat to the outer nitrile glove if working with volumes >50 mL.
Aliquot: Use positive displacement pipettes if possible to prevent dripping.
Vapor Lock: Immediately recap the source bottle. Parafilm is permeable to this compound over time; use electrical tape or a secondary containment jar for long-term storage.
Phase 3: Decontamination (The "Kill" Step)
Never throw wipes or pipette tips directly into the solid waste bin. They will outgas and contaminate the lab.
Submerge: Immediately drop contaminated pipette tips, wipes, or syringes into the 10% Bleach beaker.
Oxidation: Allow to soak for 20 minutes. The hypochlorite oxidizes the sulfide (smelly) to a sulfoxide/sulfone (odorless/low odor).
Disposal: Only after oxidation should the waste be transferred to the solid/liquid waste stream.
Visualization: Decontamination Logic
The following diagram illustrates the chemical logic behind the disposal strategy.
Figure 1: Oxidation pathway for neutralizing sulfide odors prior to disposal.
Emergency Response
Skin Contact:
Do not scrub immediately; this drives the chemical deeper into pores.
Flush with water for 5 minutes.
Wash gently with a mixture of 50% water / 50% PEG-400 (Polyethylene Glycol) if available, or heavy soap. PEG acts as a solubilizer for lipophilic sulfides.
Odor Removal: If the smell persists, wash with a mild oxidizer like a baking soda paste or a specialized sulfide-removal soap.
Spill (< 10 mL):
Evacuate the immediate area (odor will spread rapidly).
Cover spill with vermiculite or spill pads.
Soak the pads with 10% Bleach in situ (carefully, to avoid splashing).
Wait 15 minutes before cleanup to allow oxidation.
References
PubChem. (2025).[1][2] Compound Summary: 2-(Ethylthio)-4-methylthiazole.[3] National Library of Medicine. Retrieved from [Link]
The Good Scents Company. (2024). Odor Profile and Flavor Data for Thiazole Derivatives.[4] Retrieved from [Link]
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile vs. Organic Sulfides. Retrieved from [Link]